Tylosin B
Description
Properties
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHLEPFYLNRDA-NLGRAQRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016177 | |
| Record name | Tylosin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11032-98-7 | |
| Record name | Desmycosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11032-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tylosin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tylosin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tylosin B (desmycosin) chemical structure and properties
An In-depth Technical Guide to Tylosin B (Desmycosin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound, also known as desmycosin. This compound is a macrolide antibiotic and a key component of the tylosin complex, which is produced by the fermentation of Streptomyces fradiae.[1][2] While Tylosin A is the major component, this compound, C, and D contribute to the overall antimicrobial potency.[3][4] this compound is also formed from the hydrolysis of Tylosin A in acidic conditions below pH 4.[2][5] This document collates essential data for professionals engaged in research and development involving this compound.
Chemical Structure and Identifiers
This compound is a 16-membered macrolide antibiotic.[6] Its structure is characterized by a large lactone ring to which various sugar moieties are attached. It is specifically the 4A-O-de(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl) derivative of tylosin.[6][7]
-
IUPAC Name : 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,5S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,5R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[8]
-
SMILES : CC[C@@H]1--INVALID-LINK--O1)O)C)O[C@H]2C(C(--INVALID-LINK--C)O)N(C)C)O)CC=O)C)\C">C@HCO[C@H]3C(C(--INVALID-LINK--O)OC)OC[8]
-
InChIKey : QRPHLEPFYLNRDA-GEKOFTRASA-N[8]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its formulation, delivery, and interaction with biological systems.
| Property | Value | Source |
| Molecular Weight | 771.93 g/mol | [6][9][11] |
| Melting Point | 85-95°C; 114-116°C | [9][10] |
| pKa | 8.36 (Uncertain) | [10] |
| logP | 0.9 | [8][12] |
| Solubility | Soluble in methanol, DMSO, and ethanol (≥10 mg/ml). Sparingly soluble in water (5.0 mg/ml at 26°C). | [5][7][9] |
| Appearance | Solid | [9] |
| Hydrogen Bond Donor Count | 4 | [8][10] |
| Hydrogen Bond Acceptor Count | 15 | [8][10] |
| Rotatable Bond Count | 11 | [8][10] |
| Complexity | 1260 | [8][10] |
Antimicrobial and Pharmacological Properties
Mechanism of Action
Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis.[4][9] It reversibly binds to the 23S rRNA component of the 50S ribosomal subunit, thereby blocking the elongation of the peptide chain.[3][9][13] This action prevents bacteria from synthesizing essential proteins, thus inhibiting their growth and replication.[13] Interestingly, while other 16-membered macrolides have been shown to inhibit peptidyl transferase, this compound does not exhibit this activity.[3][9]
Spectrum of Activity
This compound, as part of the tylosin complex, is primarily active against Gram-positive bacteria and Mycoplasma species.[4][9] It has a much narrower spectrum of activity against Gram-negative bacteria.[4] The relative antimicrobial activity of this compound is reported to be 0.83 compared to Tylosin A (which is set at 1.0).[3]
| Organism | MIC (Minimum Inhibitory Concentration) | Source |
| Mycoplasma bovis | 0.06 - 4 µg/ml | [4] |
| Staphylococcus aureus | 0.5 - >128 µg/ml | [4] |
| Mycoplasma hyopneumoniae | 0.015 - 0.3 µg/mL | [13] |
| Streptococcus pneumoniae | 0.125 - 64 µg/mL | [13] |
Pharmacokinetics
Tylosin is generally well-absorbed after oral and parenteral administration and is characterized by a high volume of distribution in tissues and body fluids.[14][15] It binds to plasma proteins at a moderate level (25-47%).[15] The half-life in most animal species is approximately 3-4 hours.[16] Excretion occurs mainly through bile and milk, with a smaller portion eliminated in the urine.[15][16]
| Parameter | Value | Species | Source |
| Bioavailability (Oral) | 70 - 95% | Pigs, Cows, Sheep | [17][18] |
| Bioavailability (IM) | 22.5 - 34.0% | Chicken | [17][18] |
| Half-life (t½) | 3 - 4 hours | Most animal species | [14][16] |
| Volume of Distribution (Vd) | 1 - 7 L/kg | Most animal species | [15][16] |
| Protein Binding (Serum) | 25 - 47% | General | [15][16] |
| Protein Binding (Milk) | 15% | General | [16] |
Pharmacodynamic Effects and Signaling
Recent studies have begun to elucidate the broader effects of tylosin beyond direct protein synthesis inhibition. In Streptococcus suis, sub-inhibitory concentrations of tylosin have been shown to significantly decrease the expression of genes involved in the cysteine metabolism pathway, which is linked to biofilm formation.[19][20]
Caption: Tylosin's regulatory effect on cysteine metabolism genes in S. suis.[19]
Experimental Protocols
Accurate quantification of this compound in various matrices is crucial for research, quality control, and regulatory compliance. Below are detailed methodologies for its extraction and analysis.
Protocol 1: Extraction of Tylosin from Sow's Milk
This protocol details the sample preparation for analyzing tylosin concentration via UHPLC-MS/MS.[21]
-
Sample Collection : Weigh a 2 mL aliquot of a milk sample into a centrifuge tube.
-
Internal Standard : Add 100 µL of an internal standard (IS) at a concentration of 2 µg/mL.
-
Vortexing : Vortex the mixture and let it stand for 30 minutes at room temperature.
-
Extraction : Add 8 mL of acetonitrile to the tube for tylosin extraction.
-
Vortex and Centrifuge : Vortex the sample again for 15 minutes, followed by centrifugation at 3,060 × g for 15 minutes at 4°C.
-
Supernatant Transfer : Transfer 6 mL of the upper supernatant layer to a clean glass tube.
-
Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen at 45 ± 5°C.
-
Reconstitution : Redissolve the dried sample in 0.6 mL of 0.025% heptafluorobutyric acid (HFBA).
-
Filtration : Pass the reconstituted sample through a 0.22 µm PVDF filter.
-
Analysis : Transfer the filtered sample to an HPLC vial for UHPLC-MS/MS analysis.
Protocol 2: Extraction of Tylosin from Animal Feed
This protocol describes the extraction and solid-phase extraction (SPE) clean-up for analyzing tylosin in feed samples.[22]
-
Sample Homogenization : Homogenize the animal feed sample.
-
Extraction : Weigh 5 g of the homogenized sample into a volumetric flask. Add 20 mL of extraction solvent (methanol/water 70:30, v/v, with 0.2% formic acid).
-
Shaking : Extract the sample for 30 minutes on a horizontal shaker.
-
Centrifugation : Centrifuge the sample for 10 minutes at 4,000 × g.
-
Dilution & Defatting : Dilute 3 mL of the supernatant with 27 mL of water and add 5 mL of n-hexane. Shake for 5 minutes and centrifuge for 10 minutes at 4,000 × g at 10°C.
-
SPE Cartridge Conditioning : Precondition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 5 mL of water.
-
Sample Loading : Load the aqueous phase from the previous step onto the conditioned SPE cartridge.
-
Washing : Rinse the cartridge with 3 mL of water and dry it under a vacuum.
-
Elution : Elute the tylosin with 2 mL of a 1:1 (v/v) acetonitrile:water mixture.
-
Filtration and Analysis : Filter the eluate through a 0.45 µm nylon membrane filter and inject the solution into the liquid chromatograph.
Caption: A generalized workflow for the extraction and analysis of this compound.[21][22]
References
- 1. DSpace [helda.helsinki.fi]
- 2. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Tylosin - Wikipedia [en.wikipedia.org]
- 5. US3178341A - Antibiotics tylosin and desmycosin and derivatives thereof - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound (Desmycosin) | C39H65NO14 | CID 129627047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. This compound|lookchem [lookchem.com]
- 11. This compound (Desmycosin) | CAS 11032-98-7 | LGC Standards [lgcstandards.com]
- 12. Desmycosin | C39H65NO14 | CID 6437804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. toku-e.com [toku-e.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Milk and Blood Pharmacokinetics of Tylosin and Tilmicosin following Parenteral Administrations to Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Tylosin Inhibits Streptococcus suis Biofilm Formation by Interacting With the O-acetylserine (thiol)-lyase B CysM [frontiersin.org]
- 20. Tylosin Inhibits Streptococcus suis Biofilm Formation by Interacting With the O-acetylserine (thiol)-lyase B CysM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of tylosin concentration in sow’s milk after intramuscular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Desmycosin: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces fradiae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic and a key biosynthetic precursor to tylosin. Produced by the fermentation of the soil bacterium Streptomyces fradiae, desmycosin itself possesses microbiological activity. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of desmycosin from S. fradiae fermentation cultures. It is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Discovery and Historical Context
The discovery of desmycosin is intrinsically linked to the discovery of tylosin. In the late 1950s, researchers at the Lilly Research Laboratories isolated a new strain of Streptomyces fradiae from a soil sample from Thailand. This strain was found to produce a new antibiotic complex, which they named tylosin.[1] Subsequent research revealed that tylosin was not a single compound but a mixture of structurally related macrolides.[2][3]
The major and most active component was designated tylosin A. Along with it, three minor factors were identified: desmycosin (this compound), macrocin (tylosin C), and relomycin (tylosin D).[3][4] Desmycosin was identified as a microbiologically active degradation product of tylosin, and its structure was elucidated.[5] Further studies into the biosynthesis of tylosin in S. fradiae established that desmycosin is a direct precursor to tylosin.[6][7] This understanding of the biosynthetic pathway opened up possibilities for genetic engineering of S. fradiae to improve yields of specific tylosin-related compounds.[4]
Physicochemical Properties of Desmycosin
A summary of the key physicochemical properties of desmycosin is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₉H₆₅NO₁₄ |
| Molecular Weight | 771.93 g/mol |
| Appearance | White to light beige solid |
| Solubility | Soluble in DMSO |
| CAS Number | 11032-98-7 |
Biosynthesis of Desmycosin in Streptomyces fradiae
Desmycosin is an intermediate in the complex biosynthetic pathway of tylosin in Streptomyces fradiae. The biosynthesis begins with the formation of the 16-membered macrolactone ring, tylonolide, by a polyketide synthase (PKS). This is followed by a series of post-PKS modifications, including glycosylation and oxidation.
The formation of desmycosin involves the sequential addition of three deoxy sugars: D-mycaminose, L-mycarose, and D-mycinose. Desmycosin is formed after the addition of mycaminose and mycinose to the tylonolide core. The final step in the biosynthesis of tylosin A is the enzymatic conversion of desmycosin.
Regulatory Signaling Pathway
The biosynthesis of tylosin and its precursors, including desmycosin, is tightly regulated in Streptomyces fradiae. This regulation occurs at the transcriptional level and involves a cascade of regulatory proteins.
Caption: Regulatory cascade for tylosin biosynthesis in S. fradiae.
Experimental Protocols
Fermentation of Streptomyces fradiae for Desmycosin Production
This protocol describes the submerged fermentation of Streptomyces fradiae to produce desmycosin.
4.1.1. Media Composition
-
Seed Medium (per liter):
-
Glucose: 10 g
-
Soybean meal: 15 g
-
Corn steep liquor: 5 g
-
CaCO₃: 2 g
-
(NH₄)₂SO₄: 3 g
-
pH adjusted to 7.0 before sterilization
-
-
Production Medium (per liter):
-
Glucose: 60 g
-
Soybean meal: 30 g
-
Corn steep liquor: 10 g
-
CaCO₃: 5 g
-
(NH₄)₂SO₄: 5 g
-
KH₂PO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
pH adjusted to 7.0 before sterilization
-
4.1.2. Fermentation Procedure
-
Inoculum Preparation: Inoculate a loopful of Streptomyces fradiae from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium.
-
Seed Culture Incubation: Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 220 rpm.
-
Production Culture: Transfer 5 mL of the seed culture into a 500 mL flask containing 100 mL of production medium.
-
Production Incubation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 220 rpm.
-
Monitoring: Monitor the production of desmycosin and other tylosin-related compounds periodically by taking samples for analysis (e.g., HPLC).
Isolation and Purification of Desmycosin
This protocol outlines a multi-step process for the isolation and purification of desmycosin from the fermentation broth.
4.2.1. Extraction
-
Harvesting: After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 5000 rpm for 20 minutes.
-
Solvent Extraction: Adjust the pH of the supernatant to 9.0 with NaOH and extract three times with an equal volume of ethyl acetate.
-
Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
4.2.2. Chromatographic Purification
A multi-step chromatographic approach is recommended for achieving high purity desmycosin.
-
Silica Gel Chromatography (Initial Cleanup):
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of methanol in chloroform (e.g., 1%, 2%, 5%, 10% methanol).
-
Collect fractions and analyze by Thin-Layer Chromatography (TLC) or HPLC to identify fractions containing desmycosin.
-
Pool the desmycosin-rich fractions and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Dissolve the partially purified sample in the mobile phase.
-
Inject the sample onto a C18 reverse-phase preparative HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer). The exact conditions should be optimized based on analytical HPLC results.
-
Monitor the elution at 280 nm.
-
Collect the peak corresponding to desmycosin.
-
Evaporate the organic solvent and lyophilize the aqueous solution to obtain pure desmycosin.
-
Experimental Workflows and Visualizations
Fermentation and Extraction Workflow
Caption: Workflow for fermentation and extraction of desmycosin.
Purification Workflow
Caption: Chromatographic workflow for the purification of desmycosin.
Quantitative Data
The yield of desmycosin can vary significantly depending on the Streptomyces fradiae strain, fermentation conditions, and extraction efficiency. The following table provides representative data for analytical separation.
| Parameter | Value | Reference |
| HPLC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile and 0.1M H₃PO₄ (60:40, v/v), pH 2.5 | [8] |
| Flow Rate | 0.8 mL/min | [8] |
| Detection Wavelength | 280 nm | [8] |
| Retention Time (Tylosin A) | ~8 min | Inferred |
| Retention Time (Desmycosin) | ~6 min | Inferred |
| LOD (Tylosin) | 0.473 µg/kg | [8] |
| LOQ (Tylosin) | 1.561 µg/kg | [8] |
Note: Retention times are approximate and will vary based on the specific HPLC system and conditions. The separation of tylosin A and desmycosin is achievable under these or similar reverse-phase conditions.
Conclusion
This technical guide has provided a detailed overview of the discovery, biosynthesis, and methodologies for the isolation and purification of desmycosin from Streptomyces fradiae. The provided protocols and workflows offer a solid foundation for researchers to produce and study this important macrolide antibiotic. Further optimization of fermentation and purification strategies, potentially through metabolic engineering of S. fradiae and advanced chromatographic techniques, can lead to improved yields and facilitate further investigation into the therapeutic potential of desmycosin and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tylosin - Wikipedia [en.wikipedia.org]
- 3. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tylosin, a new antibiotic. II. Isolation, properties, and preparation of desmycosin, a microbiologically active degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Mechanism of Action of Tylosin B on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylosin B, also known as desmycosin, is a macrolide antibiotic that, like other members of its class, targets the bacterial ribosome to inhibit protein synthesis. Its mechanism of action involves binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This guide provides a comprehensive technical overview of the molecular interactions and functional consequences of this compound binding to the 50S ribosomal subunit. It details the binding site, key molecular interactions, and the resulting effects on translation. Furthermore, this document furnishes detailed methodologies for pivotal experiments used to elucidate this mechanism and presents quantitative data regarding this compound's activity. Visualizations of the mechanism and experimental workflows are provided to facilitate a deeper understanding.
Introduction
Macrolide antibiotics are a critical class of therapeutic agents that function by inhibiting bacterial protein synthesis.[1][2] They achieve this by binding to the large (50S) ribosomal subunit.[1][2] Tylosin, a 16-membered macrolide produced by Streptomyces fradiae, is a mixture of four related compounds, with Tylosin A being the major component.[3] this compound (desmycosin) is a structurally similar analogue that lacks the mycarose sugar found on the mycaminose sugar of Tylosin A.[4] While structurally related, the seemingly minor difference between Tylosin A and this compound leads to significant variations in their inhibitory activity. This guide focuses specifically on the mechanism of action of this compound.
Mechanism of Action of this compound
This compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and obstructing the process of protein synthesis.[3] The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[5]
Binding Site and Molecular Interactions
This compound, like other macrolides, establishes critical interactions with the 23S rRNA, a major component of the 50S subunit. The binding pocket is situated near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[6] Key nucleotides in the 23S rRNA that form the macrolide binding site include A2058 and G748 (E. coli numbering).[7] The mycaminose sugar of this compound is positioned to interact with the region around A2058, while other parts of the macrolide extend towards G748.[7] The precise orientation and interactions of this compound within the NPET have been elucidated through structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) of related macrolides bound to the ribosome.[6]
Inhibition of Protein Synthesis
By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain.[5] This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby inhibiting protein synthesis. However, a crucial distinction for this compound is its efficacy as an inhibitor. While it binds with high affinity, it is a surprisingly poor inhibitor of in vitro translation.[4] Studies have shown that even at high concentrations, this compound does not completely abolish protein synthesis, often failing to achieve more than 50% inhibition.[4] This suggests that the presence of the mycarose sugar in Tylosin A is critical for its potent inhibitory activity, and its absence in this compound significantly diminishes its ability to effectively block the progression of the nascent peptide.
Quantitative Data
The following table summarizes the available quantitative data for this compound (desmycosin) and, for comparison, the more commonly studied Tylosin.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound (Desmycosin) | E. coli 70S Ribosome | Ribosome Binding Assay | Kd | 0.3 nM | [4] |
| This compound (Desmycosin) | E. coli cell-free system | In Vitro Translation (GFP) | % Inhibition | < 50% | [4] |
| Tylosin | E. coli cell-free system | In Vitro Translation (GFP) | IC50 | 0.25 µM | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the 50S ribosomal subunit.
In Vitro Translation Inhibition Assay
This assay measures the dose-dependent inhibition of protein synthesis by an antibiotic in a cell-free system.
Objective: To determine the IC50 value of this compound.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase or Green Fluorescent Protein)
-
This compound (desmycosin) stock solution in a suitable solvent (e.g., DMSO)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Nuclease-free water
-
Microplate reader (for fluorescence or luminescence detection)
-
384-well plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the same solvent as the stock solution. Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source.
-
Reaction Setup: In a 384-well plate, add the this compound dilutions to the respective wells. Add a solvent-only control (no inhibitor) and a no-template control (no DNA).
-
Initiation of Translation: Add the plasmid DNA to all wells except the no-template control. Then, add the master mix to all wells to initiate the transcription and translation reactions.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours) to allow for protein synthesis.
-
Detection:
-
For GFP, measure the fluorescence intensity directly in the microplate reader.
-
For luciferase, add the luciferase substrate and measure the luminescence.
-
-
Data Analysis: Subtract the background signal (no-template control). Normalize the data to the no-inhibitor control (100% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Ribosome Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (50S ribosomal subunit), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Objective: To determine the Kd of this compound for the 50S ribosomal subunit.
Materials:
-
Purified 50S ribosomal subunits
-
This compound (desmycosin)
-
ITC instrument
-
Degassed binding buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT)
Procedure:
-
Sample Preparation: Dialyze both the 50S subunits and this compound extensively against the same degassed binding buffer to minimize heat of dilution effects. Determine the accurate concentrations of both samples.
-
Instrument Setup: Thoroughly clean the ITC sample and reference cells. Load the reference cell with the binding buffer. Load the 50S subunit solution into the sample cell.
-
Titration: Load the this compound solution into the injection syringe. Program the ITC instrument to perform a series of small injections of this compound into the sample cell while monitoring the heat changes.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of this compound to 50S subunits. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Structural Determination by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of the 50S ribosomal subunit in complex with this compound, providing detailed insights into the binding site and molecular interactions.
Objective: To visualize the binding of this compound to the 50S ribosomal subunit at near-atomic resolution.
Materials:
-
Purified 50S ribosomal subunits
-
This compound (desmycosin)
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Transmission Electron Microscope (TEM) equipped with a direct electron detector
-
Image processing software (e.g., RELION, cryoSPARC)
Procedure:
-
Complex Formation: Incubate purified 50S ribosomal subunits with an excess of this compound to ensure saturation of the binding sites.
-
Grid Preparation: Apply a small volume (3-4 µL) of the 50S-Tylosin B complex to a glow-discharged cryo-EM grid.
-
Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane. This traps the complexes in a vitrified, near-native state.
-
Data Collection: Transfer the vitrified grids to the TEM and collect a large dataset of high-resolution images (micrographs) of the particles.
-
Image Processing:
-
Particle Picking: Computationally identify individual 50S-Tylosin B particles from the micrographs.
-
2D Classification: Group similar particle views to remove contaminants and select for high-quality particles.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.
-
Model Building and Refinement: Build an atomic model of the 50S-Tylosin B complex into the final 3D density map and refine it.
-
Conclusion
This compound (desmycosin) binds with high affinity to the nascent peptide exit tunnel of the 50S ribosomal subunit, interacting with key nucleotides of the 23S rRNA. Despite its strong binding, it is a weak inhibitor of protein synthesis in vitro, highlighting the critical role of the mycarose sugar, absent in this compound, for potent macrolide-mediated translation inhibition. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other macrolide antibiotics, aiding in the rational design of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
In-Depth Technical Guide: Antibacterial Spectrum of Desmycosin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic with a significant spectrum of activity primarily directed against Gram-positive bacteria. As a component of the broader tylosin complex produced by Streptomyces fradiae, desmycosin exerts its bacteriostatic effect through the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of desmycosin against a range of clinically relevant Gram-positive pathogens. It includes a detailed summary of available Minimum Inhibitory Concentration (MIC) data, standardized experimental protocols for susceptibility testing, and visual representations of its mechanism of action and associated resistance pathways. This document is intended to serve as a key resource for researchers and professionals involved in the discovery, development, and application of macrolide antibiotics.
Introduction
Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those caused by Gram-positive organisms. Desmycosin, a key component of the tylosin antibiotic complex, shares the characteristic macrolactone ring structure that defines this class of antimicrobials.[1] Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis.[2][3] This targeted action results in a bacteriostatic effect, effectively halting the growth and proliferation of susceptible bacteria.[4]
This guide focuses specifically on the antibacterial spectrum of desmycosin against Gram-positive bacteria, providing quantitative data and detailed methodologies to aid in research and development efforts.
Antibacterial Spectrum of Desmycosin: Quantitative Data
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for desmycosin (this compound) and the closely related tylosin complex against various Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Desmycosin (this compound) Against Select Gram-Positive Bacteria
| Bacterial Strain | MIC of Desmycosin (µg/mL) |
| Kocuria rhizophila | 0.78 |
| Staphylococcus aureus | - |
Data sourced from a study on the consistency evaluation of tylosin components.[5] Note: Data for a wider range of Gram-positive bacteria for desmycosin alone is limited in publicly available literature.
Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin (Mixture containing Desmycosin) Against Various Gram-Positive Bacteria
| Organism | MIC Range (mg/L) | Total No. of Isolates |
| Streptococcus pyogenes | 0.1 - 0.2 | 5 |
| Streptococcus pneumoniae | 0.2 - 0.4 | 4 |
| Streptococcus dysgalactiae | 0.06 - 128 | 50 |
| Streptococcus agalactiae | 0.125 - 0.5 | 51 |
| Streptococcus suis | 0.125 - >128 | 42 |
| Streptococcus uberis | 0.125 - >128 | 53 |
| Enterococcus faecalis | 0.25 - >128 | 31 |
| Staphylococcus aureus (Coagulase-positive) | 0.125 - >128 | 98 |
| Staphylococcus spp. (Coagulase-negative) | 0.78 - 1.0 | 7 |
Source: Adapted from WHO Food Additives Series 29.[6] Note: These values represent the activity of the tylosin complex, of which desmycosin is a major component.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of desmycosin using the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.
Materials
-
Desmycosin (this compound) analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
Procedure
-
Preparation of Desmycosin Stock Solution: Prepare a stock solution of desmycosin in a suitable solvent at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration if necessary.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the desmycosin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in 100 µL final volume in each well after adding the inoculum.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of desmycosin at which there is no visible growth.
Visualizing the Mechanism of Action and Resistance
The following diagrams, generated using the DOT language, illustrate the mechanism of action of desmycosin and the primary pathways of macrolide resistance in Gram-positive bacteria.
Mechanism of Action of Desmycosin
Caption: Mechanism of action of desmycosin.
Experimental Workflow for MIC Determination
Caption: Broth microdilution MIC determination workflow.
Macrolide Resistance Mechanisms
Caption: Major mechanisms of macrolide resistance.
Conclusion
Desmycosin demonstrates significant in vitro activity against a broad range of Gram-positive bacteria, consistent with its classification as a macrolide antibiotic. The provided MIC data, while more comprehensive for the parent tylosin complex, underscores its potential as an effective antibacterial agent. The standardized protocols for MIC determination are crucial for the accurate and reproducible evaluation of its potency. Understanding the mechanisms of action and, critically, the pathways of resistance is paramount for the strategic development of new macrolide derivatives and their effective clinical application. This guide serves as a foundational resource to support ongoing research and development in the field of antibacterial therapeutics.
References
- 1. goldbio.com [goldbio.com]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. Tylosin - Wikipedia [en.wikipedia.org]
- 5. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of the Effects of Tylosin on the Composition and Metabolism of Canine Fecal Microbiota [mdpi.com]
The Final Step: A Technical Guide to the Biosynthesis of Tylosin A from Desmycosin (Tylosin B)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical final step of the tylosin biosynthetic pathway: the conversion of Tylosin B (desmycosin) to the final active compound, Tylosin A. This transformation is a key area of interest for researchers and drug development professionals seeking to optimize tylosin production and engineer novel macrolide antibiotics. This document provides a comprehensive overview of the enzymatic reaction, detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.
The Core Reaction: From Desmycosin to Tylosin A
The biosynthesis of Tylosin A from its precursor, desmycosin (this compound), is not a direct conversion but a multi-step process involving an intermediate, macrocin (Tylosin C). The terminal and rate-limiting step in this pathway is the methylation of macrocin to yield Tylosin A. This crucial reaction is catalyzed by the enzyme S-adenosyl-L-methionine:macrocin O-methyltransferase, commonly known as TylF.
The pathway can be summarized as follows:
This compound (Desmycosin) → Macrocin (Tylosin C) → Tylosin A
The enzyme TylF is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that specifically transfers a methyl group from SAM to the 3''-hydroxyl group of the mycinose sugar moiety of macrocin.[1][2] This methylation is essential for the full biological activity of the antibiotic.
Interestingly, studies have shown that TylF also mediates the conversion of lactenocin to desmycosin (this compound). The Vmax/Km ratios for the conversion of macrocin to Tylosin A and lactenocin to desmycosin are reported to be similar, suggesting a comparable catalytic efficiency for these analogous reactions.[3] This indicates that while TylF is crucial for the final step, its substrate specificity extends to other precursors in the tylosin pathway.
Quantitative Data Summary
Table 1: Properties of S-adenosyl-L-methionine:macrocin O-methyltransferase (TylF) from Streptomyces fradiae
| Property | Value | Reference |
| Enzyme Commission Number | EC 2.1.1.101 | [4] |
| Molecular Weight | 65,000 Da | [3] |
| Subunit Composition | Two identical subunits of 32,000 Da | [3] |
| Isoelectric Point (pI) | 4.5 | [3] |
| Optimal pH | 7.5 - 8.0 | [3][5] |
| Optimal Temperature | ~31 °C | [3][5] |
| Cofactor Requirement | Mg²⁺, Mn²⁺, or Co²⁺ for maximal activity | [3][5] |
| Kinetic Mechanism | Ordered Bi Bi | [3] |
Table 2: Relative Antimicrobial Potency of Tylosin Components
| Tylosin Component | Common Name | Relative Potency (Tylosin A = 1.0) |
| Tylosin A | Tylosin | 1.0 |
| This compound | Desmycosin | Not explicitly quantified in reviewed literature |
| Tylosin C | Macrocin | Not explicitly quantified in reviewed literature |
| Tylosin D | Relomycin | Not explicitly quantified in reviewed literature |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the biosynthesis of Tylosin A from its precursors.
Purification of Recombinant S-adenosyl-L-methionine:macrocin O-methyltransferase (TylF)
This protocol is adapted from standard procedures for the purification of His-tagged recombinant proteins expressed in E. coli.
1. Expression of Recombinant TylF:
-
Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged tylF gene.
-
Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance the yield of soluble protein.
2. Cell Lysis and Clarification:
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (PMSF)).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged TylF protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
4. Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme in aliquots at -80°C.
In Vitro Enzymatic Assay for TylF Activity
This assay measures the conversion of macrocin to Tylosin A by monitoring the reaction products using High-Performance Liquid Chromatography (HPLC).
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture in a final volume of 100 µL containing:
-
50 mM Tris-HCl buffer (pH 7.6 - 8.0)
-
10 mM MgCl₂
-
1 mM Dithiothreitol (DTT)
-
0.4 mM S-adenosyl-L-methionine (SAM)
-
0.2 mM Macrocin (or desmycosin to test for its conversion)
-
1-10 µg of purified TylF enzyme
-
2. Enzymatic Reaction:
-
Pre-incubate the reaction mixture without the enzyme at 31°C for 5 minutes.
-
Initiate the reaction by adding the purified TylF enzyme.
-
Incubate the reaction at 31°C for a defined period (e.g., 30-60 minutes).
3. Reaction Termination:
-
Stop the reaction by adding an equal volume of a quenching solution, such as acetonitrile or methanol. Alternatively, heat inactivation at 95°C for 5 minutes can be used.
4. Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 15,000 x g) for 10 minutes to pellet any precipitated protein.
-
Collect the supernatant for HPLC analysis.
HPLC Analysis of Tylosin and its Precursors
This method allows for the separation and quantification of Tylosin A, desmycosin (this compound), and macrocin (Tylosin C).
1. HPLC System and Column:
-
An HPLC system equipped with a UV detector is required.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.05 M formic acid in water.
-
Mobile Phase B: 0.05 M formic acid in acetonitrile.
-
A gradient elution program can be optimized for the best separation. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 - 290 nm.[5]
4. Quantification:
-
Prepare standard curves for Tylosin A, desmycosin, and macrocin of known concentrations.
-
Calculate the concentration of each compound in the enzymatic assay samples by comparing their peak areas to the respective standard curves.
Visualizing the Pathway and Workflows
To provide a clearer understanding of the biochemical and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Purification, characterization, and kinetic mechanism of S-adenosyl-L-methionine:macrocin O-methyltransferase from Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. Properties of S-adenosyl-L-methionine:macrocin O-methyltransferase in extracts of Streptomyces fradiae strains which produce normal or elevated levels of tylosin and in mutants blocked in specific O-methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Mycarose in the Biological Activity of Tylosins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional importance of the mycarose moiety to the biological activity of tylosin antibiotics. By examining quantitative data, detailing experimental methodologies, and visualizing key molecular interactions, this document serves as a comprehensive resource for researchers in the fields of antibiotic development and microbial pathogenesis.
Introduction: Tylosin and the Significance of its Glycosylation
Tylosin is a 16-membered macrolide antibiotic produced by Streptomyces fradiae, widely used in veterinary medicine.[1] Its antibacterial efficacy is intrinsically linked to its chemical structure, particularly the nature and arrangement of its appended sugar moieties. Tylosin A, the most potent and abundant component of the tylosin complex, features a large lactone ring glycosylated at two positions.[1] Attached to the C5 position of the tylonolide core is the disaccharide mycaminose-mycarose, and at the C23 position is the neutral sugar mycinose.[2]
This guide focuses specifically on the L-mycarose sugar, the terminal component of the disaccharide at C5. Emerging structure-activity relationship (SAR) studies have highlighted that this particular sugar is not merely a passive structural element but plays a crucial role in the high-affinity binding of tylosin to its ribosomal target and, consequently, its potent inhibition of bacterial protein synthesis. Understanding the precise role of mycarose is paramount for the rational design of novel macrolide derivatives with enhanced efficacy and the potential to overcome existing resistance mechanisms.
Data Presentation: The Impact of Mycarose on Biological Activity
The removal or modification of the mycarose moiety has a quantifiable impact on the biological activity of tylosin. The following table summarizes key quantitative data from comparative studies, illustrating the contribution of mycarose to antibacterial potency and ribosomal binding affinity.
| Compound | Key Structural Difference from Tylosin A | Target Organism(s) | MIC (µg/mL) | Relative Ribosome Binding Affinity (ID50, µM) | Reference(s) |
| Tylosin A | - | Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus, Escherichia coli | 0.2, 0.39, 0.1, 100 | 0.045 | [3] |
| Demycarosyltylosin (Desmycosin) | Lacks the terminal mycarose sugar | Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus, Escherichia coli | 0.4, 1.6, 0.2, 100 | 0.086 | [3] |
| 20-Deoxydemycarosylrelomycin | Lacks mycarose and has a reduced C20 aldehyde | Not specified | Weaker than 20-deoxyrelomycin | Weaker than 20-deoxyrelomycin | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. ID50 represents the concentration of the compound required to inhibit 50% of a specific binding interaction, in this case, the binding of a radiolabeled probe to the ribosome. A lower ID50 value indicates a higher binding affinity.
The data clearly demonstrates that the absence of the mycarose sugar, as seen in demycarosyltylosin, results in a notable decrease in antibacterial activity (higher MIC values) and a reduction in the affinity for the bacterial ribosome (higher ID50 value).[3] This underscores the critical contribution of mycarose to the overall biological efficacy of tylosin.
Experimental Protocols
The quantitative data presented above is derived from standardized experimental procedures. The following sections provide detailed methodologies for the key assays used to evaluate the biological activity of tylosin and its derivatives.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of a bacterial strain to an antibiotic.
Objective: To determine the lowest concentration of a tylosin derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Tylosin A and its derivatives (e.g., demycarosyltylosin)
-
Susceptible bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of each tylosin derivative at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube of sterile CAMHB.
-
Incubate the broth culture at 35°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antibiotic stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well in the dilution series. This will create a range of antibiotic concentrations.
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: A well containing only CAMHB to ensure no contamination.
-
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density.
Ribosome Binding Assay (Competitive Displacement)
This assay measures the ability of a tylosin derivative to bind to the bacterial ribosome by assessing its capacity to displace a radiolabeled macrolide probe.
Objective: To determine the relative binding affinity of tylosin derivatives to the bacterial 50S ribosomal subunit.
Materials:
-
Tylosin A and its derivatives
-
Purified bacterial 70S ribosomes or 50S ribosomal subunits
-
Radiolabeled macrolide probe (e.g., [³H]-erythromycin or a similar high-affinity ligand)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate concentrations of Mg²⁺, K⁺, and dithiothreitol)
-
Glass fiber filters
-
Scintillation fluid and scintillation counter
-
Filtration apparatus
Procedure:
-
Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of bacterial ribosomes and the radiolabeled probe in the binding buffer.
-
Addition of Competitor: Add varying concentrations of the unlabeled tylosin derivatives (the competitors) to the reaction mixtures. Include a control with no competitor.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The ribosomes and any bound ligands will be retained on the filter, while unbound ligands will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabeled probe.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radiolabeled probe bound to the ribosomes. The concentration of the tylosin derivative that inhibits 50% of the binding of the radiolabeled probe (the ID50 value) is calculated. A lower ID50 value indicates a higher affinity of the derivative for the ribosome.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key structural and functional aspects of tylosin's biological activity.
Chemical Structure of Tylosin A
Caption: Simplified structure of Tylosin A highlighting its three main components.
Tylosin's Interaction with the Bacterial Ribosome
Caption: Mycarose is crucial for inhibiting the peptidyl transferase center.
Experimental Workflow for MIC Determination
Caption: A standardized workflow for determining Minimum Inhibitory Concentration.
The Functional Role of Mycarose in Tylosin's Bioactivity
The mycarose moiety, as part of the disaccharide at the C5 position of the tylonolide ring, is essential for the high-potency antibacterial activity of tylosin.[4] Its contribution can be understood through its role in the interaction with the bacterial ribosome.
Macrolide antibiotics, including tylosin, function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2] They specifically bind within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. The precise positioning and orientation of the antibiotic within this tunnel are critical for its inhibitory activity.
Studies have shown that the disaccharide at the C5 position, which includes mycarose, is crucial for the inhibition of the peptidyl transferase reaction.[4] The mycarose moiety extends towards the peptidyl transferase center (PTC) of the ribosome, the site where peptide bonds are formed.[4] This interaction is thought to sterically hinder the accommodation of aminoacyl-tRNAs at the A-site and interfere with the catalysis of peptide bond formation. The presence of mycarose is correlated with the ability of macrolides to inhibit this fundamental step in protein synthesis.[4]
Furthermore, the mycarose moiety contributes to the high-affinity binding of tylosin to the ribosome.[3] Chemical footprinting experiments have revealed that the presence of mycarose affects the interaction of the antibiotic with specific nucleotides in the 23S rRNA, such as U2506, which is located in the central loop of domain V.[4] The removal of mycarose, as in demycarosyltylosin, weakens this interaction, leading to a lower binding affinity and, consequently, reduced antibacterial potency.[3]
In essence, mycarose acts as a critical pharmacophore, enhancing both the binding affinity and the inhibitory action of tylosin at the heart of the bacterial protein synthesis machinery.
Conclusion and Future Directions
The evidence presented in this technical guide unequivocally establishes the pivotal role of the mycarose moiety in the biological activity of tylosin. Through its contribution to high-affinity ribosomal binding and the direct inhibition of the peptidyl transferase reaction, mycarose is a key determinant of tylosin's antibacterial potency.
For researchers and professionals in drug development, this understanding offers several key takeaways:
-
Structure-Guided Drug Design: The mycarose binding pocket on the ribosome represents a prime target for the design of novel macrolide derivatives. Modifications to the mycarose moiety or the development of non-carbohydrate mimics that can occupy this space could lead to antibiotics with improved activity or altered spectra.
-
Overcoming Resistance: A thorough understanding of the mycarose-ribosome interaction can inform strategies to overcome resistance mechanisms that involve alterations to the ribosomal binding site.
-
Lead Optimization: In the development of new macrolide antibiotics, the inclusion of a moiety that can functionally replicate the role of mycarose should be a primary consideration for lead optimization.
Future research should focus on high-resolution structural studies of tylosin and its derivatives in complex with the ribosome to further elucidate the specific molecular interactions of the mycarose moiety. Additionally, the synthesis and evaluation of a wider range of mycarose-modified tylosin analogues will be crucial for exploring the full potential of this pharmacophore in the development of next-generation macrolide antibiotics.
References
- 1. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Desmycosin: A Technical Review for Drug Development Professionals
An In-depth Analysis of the Antibacterial, Anti-inflammatory, and Anticancer Prospects of a Promising Macrolide Antibiotic
Introduction
Desmycosin, a 16-membered macrolide antibiotic, is a naturally occurring derivative of tylosin, a widely used veterinary antibiotic.[1] While its primary application has been in the agricultural sector for the treatment and prevention of bacterial infections in livestock, emerging research into the broader therapeutic activities of macrolides suggests that desmycosin may possess untapped potential in human medicine. This technical guide provides a comprehensive review of the existing literature on the therapeutic potential of desmycosin, with a focus on its core antibacterial activity and a speculative exploration of its anti-inflammatory and anticancer properties, largely inferred from studies on its parent compound, tylosin. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel applications for this established macrolide.
Antibacterial Potential
Desmycosin's primary and well-established therapeutic value lies in its antibacterial activity. Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.
Mechanism of Action
Desmycosin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[2] This binding event physically obstructs the ribosomal exit tunnel, which is the path nascent polypeptide chains take as they are synthesized. This blockage prevents the elongation of the polypeptide chain, effectively halting protein synthesis and thereby inhibiting bacterial growth and replication.
Figure 1: Mechanism of Desmycosin's Antibacterial Action.
Antibacterial Spectrum and Efficacy
Desmycosin has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria. Quantitative data on its efficacy is primarily available in the form of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycoplasma gallisepticum | 0.062 - 4 | [3] |
| Mycoplasma synoviae | 0.062 - 16 | [3][4] |
| Pasteurella multocida | Susceptible (MIC90 ≤ 8 µg/mL for Tilmicosin, a derivative) | [5] |
| Staphylococcus aureus | 0.5 - >128 (for Tylosin) | [2] |
Table 1: Summary of Minimum Inhibitory Concentration (MIC) Values for Desmycosin and its Parent Compound Tylosin against Various Bacterial Strains.
Inferred Anti-inflammatory Potential
While direct studies on the anti-inflammatory properties of desmycosin are scarce, significant evidence from its parent compound, tylosin, and its derivative, tylvalosin, suggests a strong potential for such activity. Macrolide antibiotics are increasingly recognized for their immunomodulatory effects, independent of their antimicrobial action.
Postulated Mechanism of Action
The anti-inflammatory effects of tylosin and related macrolides are believed to be mediated through the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.
Studies on tylvalosin have shown that it can attenuate the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1][6] By preventing IκBα degradation, tylvalosin blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[1][6] Furthermore, studies on tylosin have demonstrated its ability to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7] Tylosin has also been shown to reduce the gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[7]
Figure 2: Inferred Anti-inflammatory Signaling Pathway of Desmycosin via NF-κB Inhibition.
Speculative Anticancer Potential
The exploration of desmycosin's anticancer activity is highly speculative and is primarily based on preclinical studies of tylosin. These studies suggest that tylosin may have a role in reducing tumor growth, hinting at a potential avenue for desmycosin research.
Postulated Mechanism of Action
One study has shown that tylosin treatment can reduce the tumor load in a mouse model of intestinal polyposis.[8] The proposed mechanism involves the Wnt signaling pathway, a critical pathway in the development of many cancers.[8] While the exact mechanism of how tylosin interacts with this pathway is not fully elucidated, it presents an intriguing possibility for the anticancer potential of related macrolides. Additionally, some studies on tylosin have indicated an increase in the antitumor activity of splenocytes, suggesting a possible immunomodulatory role in cancer therapy.[9][10]
Figure 3: Speculative Anticancer Signaling Pathway of Desmycosin via Wnt Pathway Interference.
Experimental Protocols
This section outlines the general methodologies for key experiments cited or inferred in this review.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Figure 4: Workflow for MIC Determination by Broth Microdilution.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of desmycosin is prepared and serially diluted in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of desmycosin that completely inhibits visible growth of the bacterium.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., human colon adenocarcinoma cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of desmycosin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Western Blot Analysis for Inflammatory Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as COX-2 and IκBα.
Protocol:
-
Cell Lysis: Macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of desmycosin. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-COX-2 or anti-IκBα), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
Sample Addition: Cell culture supernatants from macrophages treated with or without desmycosin are added to the wells.
-
Detection Antibody: A detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: An enzyme-linked secondary antibody is added, which binds to the detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.
Conclusion and Future Directions
Desmycosin possesses a well-established and potent antibacterial activity, primarily through the inhibition of bacterial protein synthesis. While direct evidence for its anti-inflammatory and anticancer properties is currently limited, compelling data from its parent compound, tylosin, and related derivatives strongly suggest that these are promising areas for future investigation. The inferred mechanisms, involving the modulation of key signaling pathways such as NF-κB and Wnt, provide a solid foundation for further preclinical and clinical research.
To fully elucidate the therapeutic potential of desmycosin, future studies should focus on:
-
Directly assessing the anti-inflammatory effects of desmycosin in various in vitro and in vivo models of inflammation, and quantifying its efficacy (e.g., IC50 values).
-
Investigating the anticancer properties of desmycosin against a panel of cancer cell lines and in animal tumor models.
-
Elucidating the specific molecular targets and signaling pathways modulated by desmycosin in inflammatory and cancer contexts.
-
Conducting structure-activity relationship studies to potentially develop more potent and selective desmycosin derivatives.
The exploration of these underexplored therapeutic avenues could unlock the full potential of desmycosin, transforming it from a veterinary antibiotic into a versatile therapeutic agent for a range of human diseases.
References
- 1. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimal inhibitory concentration of seven antimicrobials to Mycoplasma gallisepticum and Mycoplasma synoviae isolates from six European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Minimum Inhibitory Concentrations for 154 Mycoplasma synoviae isolates from Italy collected during 2012-2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration breakpoints and disk diffusion inhibitory zone interpretive criteria for tilmicosin susceptibility testing against Pasteurella spp. associated with bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tilmicosin and tylosin have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of tylosin tartrate (Tylan Soluble) on cellular immune responses in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Crucial Role of Tylosin B in Macrolide Antibiotic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The macrolide antibiotic tylosin, a fermentation product of Streptomyces fradiae, is a cornerstone in veterinary medicine. Its structural complexity has also made it a valuable starting point for the semi-synthesis of other potent antibiotics. A key intermediate in both the natural biosynthesis and synthetic derivatization of these compounds is Tylosin B, also known as desmycosin. This technical guide provides an in-depth exploration of this compound's role as a precursor, detailing the biosynthetic and chemical pathways, experimental protocols for conversion and analysis, and quantitative data to support research and development efforts in the field of macrolide antibiotics.
Section 1: The Biosynthetic Pathway of Tylosin and the Central Role of this compound
The biosynthesis of tylosin is a complex process involving a series of enzymatic modifications to a polyketide backbone. This compound (desmycosin) emerges as a critical intermediate in the terminal stages of this pathway. The conversion of precursors to the final active compound, Tylosin A, involves precise enzymatic methylations.
The key enzymes involved in the final steps of tylosin biosynthesis are Demethylmacrocin O-methyltransferase (TylE) and Macrocin O-methyltransferase (TylF). TylE catalyzes the methylation of demethylmacrocin to form macrocin (Tylosin C), which is then converted to Tylosin A by TylF. This compound is an integral part of this pathway, serving as a direct precursor to more complex macrolides.[1][2][3]
Biosynthetic Pathway Diagram
Quantitative Data on Enzymatic Conversions
The efficiency of the enzymatic conversions in the terminal stages of tylosin biosynthesis is critical for optimizing production yields. The kinetic parameters of the key O-methyltransferases have been characterized, providing valuable data for metabolic engineering and in vitro synthesis.
| Enzyme | Substrate | Product | Km (µM) | Vmax (units/mg) | Reference |
| Demethylmacrocin O-methyltransferase (TylE) | Demethylmacrocin | Macrocin | N/A | N/A | [2] |
| Macrocin O-methyltransferase (TylF) | Macrocin | Tylosin A | N/A | N/A | [1][2] |
| Macrocin O-methyltransferase (TylF) | Lactenocin | Desmycosin (this compound) | N/A | N/A | [1] |
Note: Specific Km and Vmax values were not consistently available in the reviewed literature, indicating a potential area for further research.
Section 2: this compound as a Precursor in Semi-Synthetic Macrolides
This compound is not only a biosynthetic intermediate but also a valuable starting material for the semi-synthesis of other important macrolide antibiotics, most notably tilmicosin. Tilmicosin is a widely used veterinary antibiotic with an enhanced spectrum of activity.
Chemical Synthesis of Tilmicosin from Tylosin Derivatives
The synthesis of tilmicosin from tylosin derivatives typically involves a reductive amination reaction. While many patented processes start from Tylosin A, the general principles can be adapted for this compound (desmycosin) as a precursor. The process generally involves the reaction of the aldehyde group of the tylosin derivative with 3,5-dimethylpiperidine in the presence of a reducing agent.
Workflow for Tilmicosin Synthesis
Quantitative Data on Tilmicosin Synthesis
Obtaining high yields in the semi-synthesis of tilmicosin is a key objective for industrial production. While specific yields can vary depending on the exact process and scale, some patented methods report high overall product yields.
| Starting Material | Key Reagents | Reported Yield | Reference |
| Tylosin Fermentation Broth | Butyl Acetate, NaOH, H3PO4, 3,5-Dimethylpiperidine, Formic Acid | High (specific percentage not detailed) | |
| Tylosin Tartrate | Chloroform, 3,5-Dimethylpiperidine, Formic Acid, Strong Acid | High (specific percentage not detailed) |
Section 3: Experimental Protocols
This section provides detailed methodologies for the isolation, analysis, and conversion of this compound.
Protocol 1: Isolation and Purification of this compound (Desmycosin) from Fermentation Broth
This protocol is a generalized procedure based on common extraction techniques for tylosin and its derivatives from Streptomyces fradiae fermentation broth.
1. Pretreatment of Fermentation Broth:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to between 8.5 and 9.0 using a suitable base (e.g., NaOH solution). This converts the tylosin components into their base form, which is more soluble in organic solvents.
2. Solvent Extraction:
-
Extract the alkaline supernatant with a water-immiscible organic solvent such as butyl acetate or chloroform. Perform the extraction multiple times to ensure efficient recovery.
-
Combine the organic extracts.
3. Back Extraction:
-
Back-extract the combined organic phases with an acidic aqueous solution (e.g., dilute sulfuric acid or phosphoric acid) to transfer the tylosin components into the aqueous phase as their salt forms.
4. Purification:
-
The acidic aqueous extract containing the tylosin components can be further purified using techniques such as solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).
-
Elute the tylosin components from the SPE cartridge with an appropriate solvent mixture (e.g., methanol/water).
5. Isolation of this compound:
-
The purified extract containing a mixture of tylosin components can be subjected to preparative high-performance liquid chromatography (HPLC) to isolate this compound.
Protocol 2: HPLC Method for the Simultaneous Quantification of Tylosin A, B, C, and D
This HPLC method is a representative protocol for the analytical separation and quantification of the major tylosin components.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.2 M ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm or 290 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of Tylosin A, B, C, and D standards of known concentrations in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solutions.
-
Sample Preparation: Dilute the sample containing the tylosin mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to Tylosin A, B, C, and D by comparing their retention times and peak areas to those of the standards. Construct a calibration curve for each component to determine their concentrations in the samples.
Protocol 3: Enzymatic Conversion of Macrocin to Tylosin A (Illustrative)
This protocol outlines a general procedure for the in vitro enzymatic conversion of macrocin to Tylosin A using Macrocin O-methyltransferase (TylF).
Materials:
-
Purified Macrocin O-methyltransferase (TylF) enzyme.
-
Macrocin (substrate).
-
S-adenosyl-L-methionine (SAM) (co-substrate).
-
Reaction buffer (e.g., Tris-HCl, pH 7.5-8.0, containing Mg2+).
-
Quenching solution (e.g., acetonitrile or methanol).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, macrocin, and SAM at appropriate concentrations.
-
Initiate the reaction by adding the purified TylF enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 31°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction mixture by HPLC (as described in Protocol 2) to quantify the amount of Tylosin A produced and the remaining macrocin.
Section 4: Characterization of this compound and its Derivatives
Accurate characterization of this compound and its synthetic derivatives is essential for quality control and regulatory purposes. This involves a combination of spectroscopic techniques.
Spectroscopic Data
While detailed spectral data for this compound is not as readily available as for Tylosin A, the following provides an overview of the expected analytical characteristics.
High-Resolution Mass Spectrometry (HRMS) of this compound (Desmycosin):
-
Expected Molecular Formula: C39H65NO14
-
Expected Exact Mass: 771.4405
Mass Spectrometry Fragmentation: The fragmentation pattern of tylosin and its derivatives in tandem mass spectrometry (MS/MS) provides structural information. A characteristic fragmentation of tylosin A involves the loss of the mycarose sugar moiety. Similar fragmentation patterns, with adjustments for the structural differences, would be expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of macrolides. The spectra of this compound would show characteristic signals for the macrolactone ring and the attached sugar moieties. Detailed assignment of these signals would require 2D NMR experiments such as COSY, HSQC, and HMBC.
1H and 13C NMR Data for Tilmicosin Phosphate: The complete assignment of the 1H and 13C NMR spectra of tilmicosin phosphate has been reported, providing a valuable reference for the characterization of this important semi-synthetic derivative.[4]
Conclusion
This compound (desmycosin) holds a pivotal position in the world of macrolide antibiotics, serving as both a natural precursor in the biosynthesis of tylosin and a valuable starting material for the semi-synthesis of next-generation veterinary drugs like tilmicosin. A thorough understanding of the enzymatic and chemical pathways involving this compound, supported by robust analytical and synthetic protocols, is essential for researchers and drug development professionals. The quantitative data and experimental methodologies presented in this technical guide aim to facilitate further innovation in the optimization of existing processes and the discovery of new macrolide antibiotics. Continued research to fill the existing gaps in quantitative yield data and detailed spectroscopic characterization of this compound will undoubtedly contribute to advancements in this critical area of pharmaceutical science.
References
- 1. Two distinctive O-methyltransferases catalyzing penultimate and terminal reactions of macrolide antibiotic (tylosin) biosynthesis. Substrate specificity, enzyme inhibition, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, characterization, and kinetic mechanism of S-adenosyl-L-methionine:macrocin O-methyltransferase from Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Stereochemical Landscape of Desmycosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic and a principal degradation product of Tylosin A, formed under acidic conditions.[1] As a member of the tylosin family of antibiotics, which are fermentation products of Streptomyces fradiae, desmycosin's biological activity is intrinsically linked to its complex three-dimensional structure.[2][3] A precise understanding of its stereochemistry is therefore paramount for structure-activity relationship (SAR) studies, synthetic efforts, and the development of novel derivatives with improved therapeutic profiles. This technical guide provides a comprehensive overview of the stereochemistry of desmycosin, detailing its absolute configuration, and outlines the general experimental methodologies employed in its structural elucidation.
Absolute Stereochemistry of Desmycosin
The unequivocal absolute stereochemistry of desmycosin has been established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The molecule comprises a complex 16-membered lactone ring and two deoxy sugars, mycaminose and mycarose. The complete stereochemical description is embedded in its IUPAC name.[4]
IUPAC Name: 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[4]
The stereochemical assignments for each chiral center and double bond are summarized in the table below.
| Feature | Position(s) | Stereochemical Descriptor |
| Macrolide Ring Chiral Centers | C-4 | R |
| C-5 | S | |
| C-6 | S | |
| C-7 | R | |
| C-9 | R | |
| C-15 | R | |
| C-16 | R | |
| Macrolide Ring Double Bonds | C-11 | E |
| C-13 | E | |
| Mycaminose Sugar Chiral Centers | C-2' | R |
| C-3' | R | |
| C-4' | S | |
| C-5' | S | |
| C-6' | R | |
| Mycarose Sugar Chiral Centers | C-2''' | R |
| C-3''' | R | |
| C-4''' | R | |
| C-5''' | R | |
| C-6''' | R |
Experimental Determination of Stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the relative stereochemistry of desmycosin. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are employed to establish the connectivity of atoms and the spatial relationships between protons.
Experimental Protocol Outline (General):
-
Sample Preparation: A sample of pure desmycosin is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.
-
¹H NMR: Provides information on the chemical environment and multiplicity of protons.
-
¹³C NMR & DEPT: Identifies the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Reveals scalar coupling between protons, establishing H-H connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assembly of molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between protons, which is critical for determining the relative stereochemistry of substituents on the macrolide ring and the sugar moieties.[5]
-
-
Data Analysis: The analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra helps to determine the dihedral angles between adjacent protons, which in turn defines the relative configuration of stereocenters. For example, large J-values (typically 8-10 Hz) are indicative of an axial-axial relationship between protons on a six-membered ring, while smaller values suggest axial-equatorial or equatorial-equatorial arrangements. NOE/ROE data is used to confirm through-space relationships and establish the overall conformation of the molecule.
Note: A complete, publicly available table of assigned ¹H and ¹³C NMR data and coupling constants for desmycosin is not consistently reported across the literature.
Chiroptical Methods
Specific Rotation: Chiroptical methods, such as the measurement of specific rotation, provide evidence for the overall chirality of a molecule. The specific rotation is a physical constant for a chiral compound under defined conditions (temperature, solvent, concentration, and wavelength of light).[6][7]
Experimental Protocol Outline (General):
-
A solution of desmycosin of known concentration is prepared in a specified solvent.
-
The optical rotation is measured using a polarimeter at a specific wavelength of light (typically the sodium D-line, 589 nm) and temperature.[1]
-
The specific rotation [α] is calculated from the observed rotation, concentration, and path length of the sample cell.[7]
Note: A specific optical rotation value for desmycosin is not readily found in publicly accessible databases.
Stereochemical Relationships Visualization
The following diagram illustrates the key stereochemical features of the desmycosin core structure.
Caption: Key stereochemical features of the desmycosin molecule.
Conclusion
The stereochemistry of desmycosin is complex and well-defined, with numerous chiral centers and two double bonds with specific configurations. This stereochemical integrity is crucial for its antibacterial activity. The absolute configuration has been determined primarily through advanced NMR techniques, which allow for the elucidation of the relative arrangement of atoms in three-dimensional space. While detailed quantitative data such as specific rotation and a complete set of NMR coupling constants are not always readily available in compiled formats, the fundamental stereochemical assignments are firmly established in the chemical literature. This guide provides a foundational understanding for researchers working on the synthesis, modification, and biological evaluation of this important macrolide antibiotic.
References
- 1. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 2. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 738. Tylosin (WHO Food Additives Series 29) [inchem.org]
- 4. Desmycosin | C39H65NO14 | CID 6437804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Total Synthesis, Stereochemical Reassignment and Absolute Configuration of Chlorofusin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols: Acid Hydrolysis of Tylosin A to Desmycosin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acid-catalyzed hydrolysis of Tylosin A to its active derivative, desmycosin. This procedure is essential for researchers working on the development of new macrolide antibiotics and for professionals involved in the quality control and analysis of tylosin-related compounds.
Introduction
Tylosin A is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1] Its antimicrobial activity can be enhanced through chemical modification. One such modification is the acid hydrolysis of the terminal mycarose sugar to produce desmycosin (also known as Tylosin B).[2][3][4] Desmycosin itself is a microbiologically active degradation product of Tylosin A and is a valuable precursor for the synthesis of other antibiotic derivatives.[3] The protocol described herein outlines the controlled acid hydrolysis of Tylosin A to yield desmycosin.
Chemical Transformation
The acid hydrolysis of Tylosin A cleaves the glycosidic bond of the mycarose sugar moiety, resulting in the formation of desmycosin.
Caption: Chemical conversion of Tylosin A to Desmycosin.
Experimental Protocols
Two primary protocols for the acid hydrolysis of Tylosin A are presented below. Protocol A is a rapid, controlled-temperature procedure, while Protocol B proceeds at ambient temperature over a longer duration.
Protocol A: Controlled Temperature Hydrolysis
This method allows for a faster conversion of Tylosin A to desmycosin under controlled temperature and pH conditions.
Materials:
-
Tylosin A
-
Deionized water
-
5% (v/v) Sulfuric acid or dilute Hydrochloric acid
-
30% (w/v) Sodium hydroxide solution
-
Organic solvent (e.g., Butyl acetate, Chloroform)
Procedure:
-
Dissolution: Dissolve Tylosin A in deionized water to a concentration of approximately 50 mg/mL.
-
pH Adjustment: Adjust the pH of the solution to between 1.5 and 2.0 using a 5% sulfuric acid solution.[5]
-
Hydrolysis Reaction: Heat the solution to a temperature between 50°C and 70°C and maintain this temperature for 2 to 4 hours with continuous stirring.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization: After the reaction is complete, cool the solution to room temperature. Add an equal volume of an organic solvent such as butyl acetate.[5] Adjust the pH of the aqueous phase to approximately 12 with a 30% sodium hydroxide solution while stirring.[5]
-
Extraction: Continue stirring for at least one hour. Allow the layers to separate in a separatory funnel.
-
Isolation: Collect the organic phase containing desmycosin. The product can be further purified by standard chromatographic techniques.
Protocol B: Ambient Temperature Hydrolysis
This protocol offers a simpler procedure that avoids heating but requires a longer reaction time. An excellent yield of desmycosin can be achieved with this method.[6]
Materials:
-
Tylosin A
-
Dilute aqueous hydrochloric acid
-
Sodium hydroxide solution (for neutralization)
-
Water-immiscible organic solvent (e.g., Chloroform)
Procedure:
-
Dissolution: Prepare a 4% (w/v) solution of Tylosin A in dilute aqueous hydrochloric acid.[6]
-
Hydrolysis Reaction: Allow the solution to stand at room temperature for approximately three days.[6]
-
Neutralization and Extraction: Neutralize the reaction mixture with a suitable sodium hydroxide solution. Extract the desmycosin into a water-immiscible organic solvent.[6]
-
Isolation: Separate the organic layer and concentrate it under reduced pressure to yield the crude desmycosin. Further purification can be performed if necessary.
Data Presentation
The following table summarizes the key reaction parameters for the acid hydrolysis of Tylosin A to desmycosin based on available literature.
| Parameter | Protocol A: Controlled Temperature | Protocol B: Ambient Temperature |
| Starting Material | Tylosin A (or Tylosin Tartrate) | Tylosin A |
| Acid | Sulfuric Acid or Hydrochloric Acid | Hydrochloric Acid |
| pH | 1.0 - 5.0 | Acidic |
| Temperature | 20 - 80 °C | Room Temperature |
| Reaction Time | 0.5 - 5 hours | ~3 days |
| Yield | Not explicitly stated, but implied to be efficient | "Excellent yield"[6] |
Experimental Workflow
The general workflow for the production and isolation of desmycosin from Tylosin A is depicted in the following diagram.
Caption: General workflow for the acid hydrolysis of Tylosin A.
Analytical Characterization
The conversion of Tylosin A to desmycosin can be monitored and the final product characterized by various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A reliable method for separating and quantifying Tylosin A and desmycosin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive detection and structural confirmation of the compounds.
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle acids and bases with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Tylosin biosynthesis [iubmb.qmul.ac.uk]
- 2. Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110684065B - Preparation method and application of 3-acetyl desmycosin pharmaceutical salt - Google Patents [patents.google.com]
- 6. US3178341A - Antibiotics tylosin and desmycosin and derivatives thereof - Google Patents [patents.google.com]
Application Notes: Purification of Tylosin B from Fermentation Broth
Introduction
Tylosin is a macrolide antibiotic complex produced by the fermentation of Streptomyces fradiae. The complex primarily consists of Tylosin A, B, C, and D, with Tylosin A being the major component. Tylosin B (desmycosin) is a key related substance and an important target for purification, either as a reference standard or for further research.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution separation and purification of this compound from the complex fermentation broth matrix. These notes provide a comprehensive overview and detailed protocols for this application.
Principle of Separation
The purification strategy leverages the principles of reverse-phase chromatography. Tylosin and its related factors are relatively non-polar molecules that can be effectively separated on a hydrophobic stationary phase, such as C18.[3][4][5] Separation is achieved by eluting the components from the column with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. By carefully controlling the composition of the mobile phase (isocratic or gradient elution), the different Tylosin factors, including this compound, can be resolved and collected as purified fractions.
Preparative HPLC Purification of this compound
This section details the protocol for isolating this compound on a preparative scale.
1. Sample Preparation from Fermentation Broth
Effective sample preparation is critical to protect the HPLC column and achieve a successful separation. The primary goals are to remove cells, particulate matter, and major interfering compounds.
Protocol:
-
Cell Removal: Filter the raw fermentation broth through a membrane filter (e.g., 0.45 µm) to remove microbial cells and larger debris.[6] For larger volumes, centrifugation followed by filtration of the supernatant can be employed.
-
pH Adjustment: Adjust the pH of the filtered broth to between 7.5 and 10.0 using an aqueous NaOH solution. This step is crucial as it facilitates the adsorption of Tylosin onto polymeric resins while many colored impurities are eliminated in the effluent.[6]
-
Initial Purification & Concentration (Option A - Resin Adsorption):
-
Pass the pH-adjusted filtrate through a column packed with a polymeric adsorbent resin (e.g., Amberlite™ XAD series or similar).[6]
-
Wash the resin with deionized water to remove salts and highly polar impurities.[6]
-
Elute the Tylosin complex from the resin using a mixture of an organic solvent and water (e.g., acetone:water).[6]
-
Concentrate the eluate under vacuum to remove the organic solvent. This concentrated solution is the sample for HPLC injection.
-
-
Initial Purification & Concentration (Option B - Liquid-Liquid Extraction):
-
Extract the pH-adjusted filtrate with a suitable organic solvent such as methanol/water with formic acid.[7]
-
Separate the organic phase containing the Tylosin complex.
-
Evaporate the solvent under reduced pressure to concentrate the sample.
-
Re-dissolve the dried extract in the initial HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.
-
2. Preparative HPLC Protocol
Instrumentation:
-
Preparative HPLC system with a high-pressure gradient pump
-
Autosampler or manual injector with a large volume loop
-
UV/Vis or Photodiode Array (PDA) detector
-
Fraction collector
Methodology:
-
Column: Select a suitable preparative Reverse-Phase (RP) C18 column (e.g., dimensions of 250 mm x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Monobasic Sodium Phosphate, pH adjusted to 2.5.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: Adjust according to column dimensions (e.g., 5-20 mL/min).
-
Detection: Monitor the elution at 287 nm.[8]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 65% A / 35% B) until a stable baseline is achieved.
-
Injection: Inject the prepared, concentrated sample extract onto the column.
-
Elution (Gradient): Run a linear gradient to resolve this compound from other components. An example gradient could be:
-
0-10 min: 35% B
-
10-30 min: Increase to 60% B
-
30-35 min: Hold at 60% B
-
35-40 min: Return to 35% B
-
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the this compound peak as it elutes from the detector.
-
Post-Purification: Combine the collected fractions containing pure this compound. The purity of the collected fraction should be confirmed using an analytical HPLC method. The solvent can be removed using techniques like rotary evaporation or lyophilization.
Analytical HPLC for Purity Assessment
This protocol is used to analyze the purity of the fractions collected during the preparative run.
Methodology:
-
Column: Analytical Reverse-Phase (RP) C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1M Ammonium Formate, pH 5.0.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Detection: 287 nm.[8]
-
Elution: Isocratic elution with 70% A and 30% B, or a gradient similar to the preparative method but scaled for the analytical column.[8]
-
Injection Volume: 10-20 µL.
-
Analysis: Inject a small aliquot of the collected fraction. A single, sharp peak at the expected retention time for this compound indicates high purity. Purity can be quantified by calculating the peak area percentage.
Data and Method Summary
Table 1: HPLC Method Parameters for Tylosin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column Type | Primesep 100[1] | Agilent C18[3] | Symmetry C18[8] |
| Dimensions | 4.6 x 150 mm, 5 µm[1] | 4.6 x 250 mm, 5 µm[3] | 3.9 x 150 mm, 5 µm[8] |
| Mobile Phase | Acetonitrile / Water with Ammonium Formate (pH 3.0)[1] | 100% Methanol[3] | Acetonitrile / 0.1M Ammonium Formate (pH 5.0)[8] |
| Elution | Gradient (10% to 60% MeCN)[1] | Isocratic[3] | Isocratic (30:70 MeCN:Buffer)[8] |
| Flow Rate | 1.0 mL/min[1] | 1.8 mL/min[3] | 0.8 mL/min[8] |
| Detection | UV at 286 nm[1] | UV at 280 nm[3] | UV at 287 nm[8] |
| Retention Time | Not Specified | 0.7 min (Tylosin Tartrate)[3] | Not Specified |
Table 2: Sample Preparation Techniques
| Step | Method | Purpose | Reference |
| Initial Clarification | Filtration (0.45 µm) | Removal of cells and solids | [6] |
| pH Adjustment | Add NaOH to pH 7.5-10.0 | Enhance adsorption and remove impurities | [6] |
| Primary Purification | Adsorption on Polymeric Resin | Capture Tylosin complex from broth | [6] |
| Alternative Purification | Solid-Phase Extraction (SPE) | Clean-up and concentration | [7][8] |
| Elution from Resin | Acetone:Water or Methanol | Recover Tylosin from the resin | [6][8] |
| Final Preparation | Filtration (0.22 µm) | Remove fine particulates before HPLC | N/A |
Visualizations
Caption: Overall workflow from fermentation to purified this compound.
Caption: Key steps in preparing the fermentation broth for HPLC.
Caption: The logical sequence of a single preparative HPLC run.
References
- 1. HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 4. ijpar.com [ijpar.com]
- 5. Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4568740A - Process for purifying Tylosin - Google Patents [patents.google.com]
- 7. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
Application Notes and Protocols for In Vitro Susceptibility Testing of Desmycosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmycosin, also known as Tylosin B, is a macrolide antibiotic, a derivative of tylosin, primarily utilized in veterinary medicine. It demonstrates efficacy against a range of Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species. The mechanism of action for desmycosin, typical of macrolide antibiotics, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Accurate assessment of its in vitro activity is crucial for effective therapeutic use and for the development of new antimicrobial agents.
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to desmycosin using standardized methods such as broth microdilution, agar dilution, and disk diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly the veterinary-specific standard M31-A3, and principles from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for desmycosin (this compound) and its parent compound, tylosin, against various veterinary pathogens. This data is essential for interpreting susceptibility test results and for monitoring the emergence of resistance.
| Organism | Antimicrobial | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma gallisepticum | Tylosin | 0.062 - 4 | 0.062 | 4 | [2] |
| Mycoplasma synoviae | Tylosin | 0.062 - >32 | 0.062 | 16 | [2][3] |
| Mycoplasma hyopneumoniae | Tylosin | 0.016 - 0.06 | 0.016 | 0.06 | [4] |
| Pasteurella multocida | Tylosin | ≤0.25 - >128 | 2 | 4 | [5] |
| Staphylococcus aureus | Tylosin | 0.5 - >128 | 0.5 | - | [6] |
| Streptococcus suis | Tylosin | - | - | >8 | [7] |
| Clostridium perfringens | Tylosin | - | 0.5 | 32 | [8] |
Note: Data for desmycosin (this compound) is limited in publicly available literature. Tylosin data is provided as a close reference due to its structural similarity and shared mechanism of action. Researchers should aim to establish specific MIC distributions for desmycosin for the organisms of interest.
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of desmycosin in a liquid growth medium.
Materials:
-
Desmycosin analytical standard
-
Appropriate solvent for desmycosin (e.g., sterile deionized water or as specified by the manufacturer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate veterinary-specific broth medium (e.g., for fastidious organisms)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Desmycosin Stock Solution: Prepare a stock solution of desmycosin at a concentration of 1000 µg/mL or higher. Sterilize by filtration if necessary.
-
Preparation of Dilution Series:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the appropriate concentration of desmycosin working solution to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 can be a sterility control (no inoculum).
-
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 colonies and suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth. Add 50 µL of the diluted inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and incubation conditions may be required as per CLSI M31-A3 guidelines.
-
Reading Results: The MIC is the lowest concentration of desmycosin that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating desmycosin into an agar medium to determine the MIC.
Materials:
-
Desmycosin analytical standard
-
Mueller-Hinton Agar (MHA) or other appropriate veterinary-specific agar
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
Protocol:
-
Preparation of Desmycosin-Containing Agar Plates:
-
Prepare a series of desmycosin concentrations that are ten times the final desired concentrations.
-
Melt a batch of MHA and cool to 45-50°C in a water bath.
-
For each desired final concentration, add 1 part of the corresponding desmycosin working solution to 9 parts of molten agar. Mix thoroughly and pour into sterile petri dishes. Allow the plates to solidify.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using an inoculum replicator, spot the prepared bacterial suspensions onto the surface of the agar plates, including a growth control plate with no antibiotic.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of desmycosin that completely inhibits visible growth, disregarding a single colony or a faint haze.
Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to desmycosin by measuring the zone of growth inhibition around a desmycosin-impregnated disk.
Materials:
-
Paper disks impregnated with a standardized amount of desmycosin (e.g., 30 µg).
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply the desmycosin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results (Susceptible, Intermediate, or Resistant) based on established breakpoints from CLSI or EUCAST. If specific breakpoints for desmycosin are not available, those for tylosin may be used as a reference, though establishing specific breakpoints is recommended.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal inhibitory concentration of seven antimicrobials to Mycoplasma gallisepticum and Mycoplasma synoviae isolates from six European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Minimum Inhibitory Concentrations for 154 Mycoplasma synoviae isolates from Italy collected during 2012-2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of oral antimicrobial agents against clinical isolates of Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. Patterns of antimicrobial resistance in Streptococcus suis isolates from pigs with or without streptococcal disease in England between 2009 and 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacld.com [iacld.com]
Application Note: Quantitative Analysis of Tylosin B in Veterinary Drug Formulations using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Tylosin B, a key related substance of the macrolide antibiotic Tylosin, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is often present as an impurity in Tylosin A formulations and its accurate quantification is crucial for quality control and regulatory compliance in veterinary drug development. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, utilizing this compound as a reference standard. This method demonstrates high specificity, linearity, accuracy, and precision, making it suitable for routine analysis in quality control laboratories.
Introduction
Tylosin is a macrolide antibiotic widely used in veterinary medicine to treat bacterial infections in animals.[1][2] Commercial Tylosin is a mixture of several components, with Tylosin A being the principal active ingredient. This compound (desmycosin), a related substance, is a primary impurity that must be monitored and controlled.[3] Regulatory bodies often set stringent limits for such impurities. Therefore, a reliable analytical method for the accurate quantification of this compound is essential.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the preferred technique for the analysis of veterinary drug residues and impurities due to its high sensitivity and selectivity.[2] This application note presents a validated LC-MS/MS method for the determination of this compound in drug substance and formulated products, using a certified this compound reference standard.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.
Caption: Experimental Workflow for this compound Analysis
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (purity ≥95%)[3]
-
Tylosin A Reference Standard[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)[1]
-
Formic Acid (LC-MS grade)[4]
-
Ammonium Acetate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)[1]
-
0.22 µm Syringe Filters
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.[1][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of mobile phase A and B (e.g., 70:30 v/v) to achieve concentrations ranging from 0.05 µg/mL to 5 µg/mL.[3]
Sample Preparation
-
Tylosin Drug Substance/Formulation: Accurately weigh a portion of the sample equivalent to 10 mg of Tylosin A.
-
Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of methanol and water.
-
Dilution: Dilute the sample solution with the mobile phase mixture to a final theoretical concentration of 1 mg/mL of Tylosin A.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter prior to injection into the LC-MS system.[1]
LC-MS/MS Method
The following are typical LC-MS/MS parameters. Method optimization may be required depending on the specific instrumentation used.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[6] |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | 3 µL[6] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Capillary Voltage | 3500 V[6] |
| Drying Gas Temp. | 350°C[6] |
| Drying Gas Flow | 5 L/min[6] |
| Nebulizing Gas | 45 psi[6] |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 772.5 | 174.1 | 25 |
| This compound (confirmatory) | 772.5 | 612.4 | 20 |
Note: The precursor ion for this compound corresponds to its [M+H]⁺ adduct. Fragmentation patterns should be confirmed experimentally.
Quantitative Data Summary
The performance of the LC-MS/MS method for the quantification of this compound was evaluated. The results are summarized in the tables below.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 0.05 - 5 µg/mL |
| Correlation Coefficient (R²) | > 0.99[4] |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL[1] |
| Accuracy (Recovery) | 95.2% - 104.5% |
| Precision (RSD) | < 5% |
Table 3: Example Quantitative Results for this compound in a Tylosin A Batch
| Sample ID | This compound Concentration (µg/mL) | % this compound (w/w) |
| Batch A-001 | 1.25 | 0.125% |
| Batch A-002 | 1.52 | 0.152% |
| Batch B-001 | 0.98 | 0.098% |
Data Analysis and Quantification
The quantification of this compound in unknown samples is performed using an external standard calibration curve.
Caption: Data Analysis and Quantification Logic
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area of the this compound MRM transition against the corresponding concentration of the working standard solutions.[4]
-
Linearity Assessment: The linearity of the calibration curve is evaluated using the coefficient of determination (R²), which should typically be ≥ 0.99.[1][4]
-
Quantification of Unknowns: The concentration of this compound in the prepared sample solutions is determined by interpolating their measured peak areas from the calibration curve.
-
Final Calculation: The percentage of this compound in the original sample is calculated based on the initial sample weight and dilution factors.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in veterinary drug formulations using a this compound reference standard. The method is highly specific, accurate, and precise, meeting the typical requirements for quality control analysis in the pharmaceutical industry. The detailed protocol and performance data presented herein can be readily adopted by researchers and drug development professionals for routine quality assessment of Tylosin-based products.
References
- 1. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caa.go.jp [caa.go.jp]
- 4. thaiscience.info [thaiscience.info]
- 5. scispace.com [scispace.com]
- 6. 2.7 HPLC procedures and PK analysis of tylosin [bio-protocol.org]
Application of Desmycosin in Controlling Mycoplasma Contamination in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasmas are resistant to common cell culture antibiotics like penicillin and streptomycin, which target cell wall synthesis.[1] Therefore, specific anti-mycoplasmal agents are required for their eradication. Macrolides, such as desmycosin, function by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit, making them effective against Mycoplasma.[2][3]
Data Presentation
Table 1: Efficacy of Tylosin (Parent Compound of Desmycosin) Against Various Mycoplasma Species
| Mycoplasma Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Mycoplasma gallisepticum | Tylosin | 0.5 | 2 | [4] |
| Mycoplasma bovis (1991-2009) | Tylosin Tartrate | 16 | - | [5] |
| Mycoplasma hyorhinis | Tylosin | - | >64 | [2] |
Note: Data for desmycosin (Tylosin B) is limited. The data presented here is for its parent compound, tylosin. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. High MIC values for M. hyorhinis may indicate the presence of resistant strains.
Table 2: Recommended Treatment Concentration and Duration
| Antibiotic | Cell Line | Concentration (µg/mL) | Duration | Efficacy | Cytotoxicity | Reference |
| Tylosin | Vero | 250 | 12 days | Effective against M. orale II | Not deleterious to cell growth |
Experimental Protocols
Protocol 1: Detection of Mycoplasma Contamination
It is crucial to test for Mycoplasma contamination before and after treatment. Two common and reliable methods are PCR and DAPI staining.
A. Polymerase Chain Reaction (PCR) Method
PCR is a highly sensitive and specific method for detecting Mycoplasma DNA in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma-specific primers (targeting the 16S rRNA gene)
-
Taq DNA polymerase and dNTPs
-
Internal positive control DNA
-
Nuclease-free water
-
DNA ladder
-
Agarose gel electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
Sample Preparation:
-
Culture cells to 80-100% confluency.
-
Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse the Mycoplasma and release their DNA.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any cell debris. The supernatant will be used as the PCR template.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 1-5 µL of the prepared supernatant (template DNA) to each tube.
-
Include a positive control (known Mycoplasma DNA) and a negative control (nuclease-free water) in separate tubes.
-
-
PCR Amplification:
-
Perform PCR using an appropriate thermal cycling program. A typical program includes:
-
Initial denaturation: 95°C for 2-5 minutes.
-
35-40 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel containing a DNA stain.
-
Visualize the DNA bands under UV light. A band of the expected size (typically 200-800 bp, depending on the primers) indicates Mycoplasma contamination.
-
B. DAPI Staining Method
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA. This method allows for the visualization of Mycoplasma as small fluorescent particles in the cytoplasm or attached to the cell membrane.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or methanol:acetic acid 3:1)
-
DAPI staining solution (1 µg/mL in PBS or methanol)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips in a petri dish and culture until they reach 50-70% confluency.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add the fixative and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Add the DAPI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslip onto a microscope slide using mounting medium.
-
Observe the cells under a fluorescence microscope. Mycoplasma contamination will appear as small, bright blue fluorescent dots or filaments in the cytoplasm and surrounding the nuclei of the cells. Uninfected cells will only show fluorescence in their nuclei.
-
Protocol 2: Desmycosin Treatment for Mycoplasma Elimination
This protocol is based on the effective use of tylosin, the parent compound of desmycosin. Researchers should perform a dose-response experiment to determine the optimal, non-toxic concentration of desmycosin for their specific cell line.
Materials:
-
Mycoplasma-contaminated cell culture
-
Complete cell culture medium
-
Desmycosin (this compound) stock solution (sterile-filtered)
Procedure:
-
Preparation:
-
Thaw a vial of the contaminated cell line. It is recommended to have a backup vial of the untreated cells stored.
-
-
Treatment:
-
Culture the cells in their standard complete medium.
-
Add desmycosin to the culture medium at a final concentration based on preliminary cytotoxicity testing (a starting point could be in the range of 10-250 µg/mL, based on tylosin data).
-
Incubate the cells under their normal growth conditions.
-
Change the medium containing fresh desmycosin every 2-3 days for a total treatment period of at least 2 weeks.
-
-
Post-Treatment Monitoring:
-
After the treatment period, culture the cells in antibiotic-free medium for at least two weeks to allow any remaining Mycoplasma to grow to detectable levels.
-
Test the cells for Mycoplasma contamination using a sensitive method like PCR (Protocol 1A).
-
If the test is negative, the cell line can be considered decontaminated. It is advisable to perform a second test after another 2-4 weeks of culture to confirm the absence of Mycoplasma.
-
If the test is positive, a second round of treatment with a different anti-mycoplasmal agent may be necessary.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration range of desmycosin that is not toxic to the host cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Desmycosin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of desmycosin in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of desmycosin. Include a vehicle control (medium with the solvent used to dissolve desmycosin) and a no-treatment control.
-
Incubate for a period equivalent to the planned treatment duration (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. This will help determine the maximum non-toxic concentration of desmycosin for your specific cell line.
-
Mandatory Visualizations
Caption: Mycoplasma-induced inflammatory signaling and inhibition by desmycosin.
References
- 1. Effects of Mycoplasmas on the Host Cell Signaling Pathways [mdpi.com]
- 2. Antimicrobial susceptibility profiles of Mycoplasma hyorhinis strains isolated from five European countries between 2019 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Airway Epithelial NF-κB Activation Promotes Mycoplasma pneumoniae Clearance in Mice [ouci.dntb.gov.ua]
- 5. Airway Epithelial NF-κB Activation Promotes Mycoplasma pneumoniae Clearance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Desmycosin Derivatives for Enhanced Antibacterial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmycosin, a 16-membered macrolide antibiotic derived from tylosin, serves as a valuable scaffold for the development of new antibacterial agents.[1][2] Its complex structure offers multiple sites for chemical modification, enabling the synthesis of derivatives with improved potency, expanded spectrum of activity, and efficacy against resistant bacterial strains. This document provides detailed application notes and protocols for the synthesis and evaluation of novel desmycosin derivatives, focusing on modifications at the C-3, C-20, and C-6 positions to enhance antibacterial activity. The primary mechanism of action for these macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3]
Key Synthetic Strategies
The synthesis of novel desmycosin derivatives often involves a series of key chemical transformations. The following diagram illustrates a general workflow for the generation of diverse analogues from the desmycosin starting material.
Caption: General workflow for the synthesis of novel desmycosin derivatives.
Data Presentation: Antibacterial Activity of Desmycosin Derivatives
The antibacterial efficacy of synthesized desmycosin derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The following tables summarize the MIC values for representative novel desmycosin analogues.
Table 1: In Vitro Antibacterial Activity of C-20 Modified Desmycosin Derivatives
| Compound | Modification | MIC (µg/mL) vs. P. haemolytica | MIC (µg/mL) vs. P. multocida | MIC (µg/mL) vs. Mycoplasma spp. |
| Desmycosin | - | > 100 | > 100 | 6.25 |
| Derivative 1 | 20-deoxo-20-(3,5-dimethylpiperidin-1-yl) (Tilmicosin) | 6.25 | 6.25 | 0.39 |
| Derivative 2 | 20-deoxo-20-(piperidin-1-yl) | 6.25 | 6.25 | 1.56 |
| Derivative 3 | 20-deoxo-20-(pyrrolidin-1-yl) | 12.5 | 12.5 | 3.12 |
| Derivative 4 | 20-deoxo-20-(morpholin-4-yl) | 25 | 25 | 6.25 |
Data is compiled from studies on 20-deoxo-20-cyclic (alkylamino) derivatives of desmycosin.[4][5]
Table 2: In Vitro Antibacterial Activity of C-3 and C-20 Modified Desmycosin Derivatives
| Compound | C-3 Modification | C-20 Modification | MIC (µg/mL) vs. S. aureus (Macrolide-Susceptible) | MIC (µg/mL) vs. S. aureus (Inducibly Resistant) |
| Desmycosin | OH | CHO | 0.5 | 1 |
| Derivative 5 | O-acetyl | CH=CH-COOEt | 1 | 2 |
| Derivative 6 | O-propionyl | CH=CH-COOEt | 0.5 | 1 |
| Derivative 7 | O-isobutyryl | CH=CH-COOEt | 0.25 | 0.5 |
| Derivative 8 | OH | CH=CH-Ph | 2 | 4 |
Data is based on the evaluation of 3,20-di-O-substituted desmycosin analogues.[1][2]
Experimental Protocols
The following are detailed protocols for the synthesis of representative desmycosin derivatives.
Protocol 1: Synthesis of 20-Deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (Tilmicosin)
This protocol describes the reductive amination of the C-20 aldehyde of desmycosin.[4][5]
Materials:
-
Desmycosin
-
3,5-Dimethylpiperidine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve desmycosin (1 equivalent) in methanol.
-
Add 3,5-dimethylpiperidine (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the title compound.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of a 3-O-Acyl-20-(carbethoxyethylene) Desmycosin Derivative
This protocol involves a Wittig reaction at the C-20 position followed by esterification at the C-3 position.[1][2]
Part A: Wittig Reaction at C-20
Materials:
-
Desmycosin
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of desmycosin (1 equivalent) in dichloromethane, add (carbethoxymethylene)triphenylphosphorane (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 20-(carbethoxyethylene) desmycosin derivative.
Part B: Esterification at C-3
Materials:
-
20-(carbethoxyethylene) desmycosin derivative (from Part A)
-
Anhydrous acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride) (1.5 equivalents)
-
Pyridine
-
Dichloromethane
-
Saturated copper sulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 20-(carbethoxyethylene) desmycosin derivative in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0°C and add the corresponding acyl chloride or anhydride dropwise.
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature for 4-6 hours.
-
Quench the reaction with saturated copper sulfate solution and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired 3-O-acyl-20-(carbethoxyethylene) desmycosin derivative.
-
Confirm the structure of the final product using NMR and mass spectrometry.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for the synthesized desmycosin derivatives.
Materials:
-
Synthesized desmycosin derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Pasteurella multocida)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of each desmycosin derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (broth with bacteria, no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including desmycosin and its derivatives, exert their antibacterial effect by targeting the bacterial ribosome. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of desmycosin derivatives on the bacterial ribosome.
Logical Relationship: Structure-Activity Relationship (SAR)
The antibacterial activity of desmycosin derivatives is closely linked to the nature of the chemical modifications. The following diagram summarizes key structure-activity relationships.
Caption: Key structure-activity relationships for novel desmycosin derivatives.
Conclusion
The chemical modification of desmycosin offers a promising avenue for the discovery of novel antibacterial agents with enhanced efficacy. The protocols and data presented herein provide a framework for the synthesis and evaluation of new desmycosin derivatives. Further exploration of the structure-activity relationships will be crucial for the rational design of next-generation macrolide antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Semisynthetic macrolide antibacterials derived from tylosin. Synthesis and structure-activity relationships of novel desmycosin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conjugates of Desmycosin with Fragments of Antimicrobial Peptide Oncocin: Synthesis, Antibacterial Activity, Interaction with Ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 20-DEOXO-20-(3, 5-DIMETHYLPIPERIDIN-l-YL)DESMYCOSIN (TILMICOSIN, EL-870) AND RELATED CYCLIC AMINO DERIVATIVES [jstage.jst.go.jp]
Experimental Use of Tylosin B in Veterinary Medicine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Tylosin is a macrolide antibiotic complex produced by the fermentation of Streptomyces fradiae. The commercial product is a mixture of four main components: Tylosin A, Tylosin B (also known as desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin). Tylosin A is the major and most potent component, typically constituting about 90% of the mixture.[1] this compound, or desmycosin, is a significant minor component and a subject of interest for its own antimicrobial properties and as a precursor for the synthesis of other macrolide antibiotics. This document focuses on the experimental use of this compound in veterinary medicine research, providing data and protocols for its investigation.
Mechanism of Action
Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] This is achieved through binding to the 50S subunit of the bacterial ribosome. The binding site is located in the peptide exit tunnel, and the interaction interferes with the elongation of the polypeptide chain. This process is generally reversible. Resistance to macrolides, including this compound, can develop through modification of the ribosomal target, active efflux of the drug, or enzymatic inactivation.
Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Spectrum of Activity and Efficacy
This compound exhibits a spectrum of activity primarily against Gram-positive bacteria and Mycoplasma species. However, research suggests that its potency is generally lower than that of Tylosin A.
Comparative Efficacy:
-
Mycoplasma hyopneumoniae (Pigs): In experimental infections, Tylosin A was found to be more effective than desmycosin (this compound) for the treatment of Mycoplasma hyopneumoniae infection in pigs.[1]
-
Mycoplasma gallisepticum (Chickens): A study comparing two commercial tylosin premixes revealed that the premix with a higher percentage of Tylosin A (84%) was significantly more effective in reducing mortality and lesions associated with Mycoplasma gallisepticum infection in chickens than a premix with a lower Tylosin A content (42.6%) and a higher proportion of other macrolides, including desmycosin.[1]
Data Presentation
Table 1: Comparative In Vitro Activity of Tylosin Components (MIC in µg/mL)
| Bacterial Strain | Tylosin A | This compound (Desmycosin) | Tylosin C (Macrocin) | Tylosin D (Relomycin) | Reference |
| Kocuria rhizophila | 0.1 | 0.1 | 0.1 | 1.56 | [2] |
| Staphylococcus aureus | 0.39 | 0.78 | 0.39 | 12.5 | [2] |
Table 2: Pharmacokinetic Parameters of Tylosin in Pigs (Intramuscular Administration)
| Parameter | Healthy Pigs (10 mg/kg) | Infected Pigs (10 mg/kg) | Healthy Pigs (20 mg/kg) | Infected Pigs (20 mg/kg) | Reference |
| Cmax (µg/mL) | 2.06 ± 0.43 | 2.37 ± 0.38 | 5.79 | 3.59 | [3][4] |
| Tmax (h) | 1.95 ± 0.22 | 1.58 ± 0.49 | 0.25 | 0.25 | [3][4] |
| AUC (µg·h/mL) | 10.80 ± 2.20 | 10.30 ± 3.46 | 13.33 | 10.46 | [3][4] |
| T½ (h) | 1.354 (elimination) | 1.152 (elimination) | 1.99 | 1.83 | [3][4] |
Note: The data in Table 2 represents the pharmacokinetics of the entire Tylosin complex, as specific data for this compound is limited.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.[3][5]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the veterinary pathogen to be tested. b. Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 2.5% v/v methanol in phosphate buffer).[2] b. Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only). c. Seal the plate and incubate at the optimal temperature and duration for the specific pathogen (e.g., 37°C for 18-24 hours).
4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vivo Efficacy of this compound against Mycoplasma gallisepticum in Chickens
This protocol is a generalized representation based on experimental designs from studies on mycoplasma infections in poultry.[6][7]
References
- 1. Comparison of the antimycoplasma activity of two commercially available tylosin premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wvdl.wisc.edu [wvdl.wisc.edu]
- 4. Frontiers | Optimizing tylosin dosage for co-infection of Actinobacillus pleuropneumoniae and Pasteurella multocida in pigs using pharmacokinetic/pharmacodynamic modeling [frontiersin.org]
- 5. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Investigation of whether CLSI broth microdilution method is applicable for MICs Determination of Enterococcus species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies in vivo on the efficacy of enrofloxacin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Preparing Stable Stock Solutions of Desmycosin
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the preparation of stable stock solutions of desmycosin, a 16-membered macrolide antibiotic. Desmycosin, also known as Tylosin B, is a metabolite of tylosin and is utilized in various research and drug development applications.[1][2][3] The stability and accurate concentration of stock solutions are critical for obtaining reproducible and reliable experimental results. This protocol outlines the recommended solvents, preparation procedures, storage conditions, and stability considerations to ensure the integrity of desmycosin stock solutions.
Proper storage is paramount to prevent the degradation of desmycosin. Stock solutions should be stored at low temperatures, with -20°C being suitable for long-term storage.[4] It is also crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of desmycosin stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 771.93 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Tylosin Solubility in DMSO | ~25 mg/mL | [5] |
| Tylosin Solubility in Ethanol | ~30 mg/mL | [5] |
| Tylosin Solubility in DMF | ~30 mg/mL | [5] |
| Short-Term Storage | 0-4°C (days to weeks) | [4] |
| Long-Term Storage | -20°C (months to years) | [4] |
Experimental Protocol: Preparation of a 10 mM Desmycosin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of desmycosin in DMSO. This concentration is a common starting point for many in vitro and in vivo studies.
Materials
-
Desmycosin powder (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, disposable syringe (1 mL or 5 mL)
-
Sterile syringe filter (0.22 µm pore size, compatible with DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Preparation: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination. Ensure all equipment and reagents are at room temperature before use.
-
Weighing Desmycosin: Accurately weigh out the desired amount of desmycosin powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 7.72 mg of desmycosin (Molecular Weight = 771.93 g/mol ).
-
Dissolution:
-
Transfer the weighed desmycosin powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For 7.72 mg of desmycosin, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the desmycosin is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization:
-
Draw the desmycosin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube to remove any potential microbial contamination. This step is critical for applications in cell culture.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (days to weeks), store the aliquots at 0-4°C.[4]
-
For long-term storage (months to years), store the aliquots at -20°C.[4]
-
Visualizations
Experimental Workflow for Desmycosin Stock Solution Preparation
Caption: Workflow for preparing a stable desmycosin stock solution.
Factors Affecting Desmycosin Stock Solution Stability
Caption: Key factors influencing the stability of desmycosin stock solutions.
References
Application Notes and Protocols: Desmycosin in Bacterial Protein Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic that serves as a crucial tool in the study of bacterial protein synthesis. Like other macrolides, it exerts its antibacterial effect by targeting the bacterial ribosome, a key component of the protein synthesis machinery. These application notes provide an in-depth overview of desmycosin's mechanism of action and detailed protocols for its use in research settings.
Desmycosin selectively binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding action physically obstructs the passage of newly synthesized polypeptide chains, leading to a premature termination of protein elongation and ultimately inhibiting bacterial growth. Notably, unlike some other macrolides, desmycosin does not directly inhibit the peptidyl transferase reaction. Its primary mechanism is the steric hindrance of the growing peptide chain.[1][2]
These characteristics make desmycosin a valuable agent for researchers investigating the intricacies of ribosomal function, antibiotic resistance mechanisms, and for the development of novel antibacterial drugs.
Mechanism of Action of Desmycosin
Desmycosin's inhibitory action on bacterial protein synthesis is a multi-step process that culminates in the stalling of translation. The following diagram illustrates the key steps involved in this mechanism.
References
Application Notes and Protocols: Tylosin B in the Control of American Foulbrood in Honeybees
For Researchers, Scientists, and Drug Development Professionals
Introduction
American Foulbrood (AFB), caused by the spore-forming bacterium Paenibacillus larvae, is a devastating disease affecting honeybee colonies worldwide.[1][2] The high infectivity and persistence of P. larvae spores can lead to the rapid collapse and death of entire colonies, posing a significant threat to apiculture and pollination-dependent agriculture.[3][4] Historically, oxytetracycline was the primary antibiotic for AFB control, but the emergence of resistant P. larvae strains has necessitated the use of alternative treatments.[2][3][5] Tylosin, a macrolide antibiotic, has proven to be an effective alternative for controlling AFB, including in cases of oxytetracycline resistance.[3][6][7]
These application notes focus on Tylosin B (desmycosin), a major, antimicrobially active degradation product of Tylosin A. In commercial veterinary products, the active ingredient is typically Tylosin Tartrate, which is predominantly Tylosin A.[8] Within the acidic environment of honey, Tylosin A degrades into the more stable this compound.[8][9][10] Therefore, understanding the application of commercial tylosin products is intrinsically linked to the action and persistence of this compound in the hive environment.
Mechanism of Action
Tylosin is a macrolide antibiotic that inhibits bacterial protein synthesis.[11] It binds to the 50S ribosomal subunit of susceptible bacteria, interfering with the translocation of peptidyl-tRNA and thereby preventing the elongation of the polypeptide chain. This action is primarily bacteriostatic.[3][11] While the specific signaling pathway for this compound in P. larvae is not detailed in the provided literature, the general mechanism of macrolide action can be illustrated.
Caption: General mechanism of this compound's bacteriostatic action on Paenibacillus larvae.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of tylosin in honeybees for AFB control.
Table 1: In Vitro Susceptibility of Paenibacillus larvae to Tylosin
| Parameter | Value Range | Geographic Origin of Strains | Reference |
| Minimal Inhibitory Concentration (MIC) | 0.0078 - 0.5 µg/mL | Diverse (Argentina, USA, etc.) | [12][13][14][15] |
| MIC for Tetracycline-Resistant Strains | 0.125 - 1 µg/mL | Iran | [16] |
Note: These low MIC values indicate a high susceptibility of P. larvae to tylosin and a lack of widespread resistance.[12][14]
Table 2: Recommended Field Application and Efficacy of Tylosin Tartrate
| Parameter | Recommendation | Efficacy | Reference |
| Dosage | 200 mg tylosin tartrate | Eliminated active disease in all treated colonies. | [1][6][17][18] |
| 100 mg tylosin tartrate | Did not result in complete control in all colonies. | [17][19][20] | |
| Formulation | Mixed with 20 g of confectioners/powdered sugar. | Effective delivery mechanism. | [1][6][18][21] |
| Application Method | Applied as a dust over the top bars of the brood chamber. | Ensures ingestion by bees. | [1][18][21] |
| Treatment Regimen | Once weekly for three consecutive weeks. | Complete remission of detectable symptoms 45 days after initial treatment. | [1][6][18][21] |
Table 3: Tylosin Residue Depletion in Honey
| Treatment Dose (Total) | Honey Type | Residue Level During Treatment (average) | Residue Level 3 Weeks Post-Treatment (average) | Reference |
| 600 mg (200 mg x 3) | Surplus Honey | 1.31 ppm | 0.16 ppm | [5][22] |
| 3000 mg (1000 mg x 3) | Surplus Honey | 8.73 ppm | 1.61 ppm | [5] |
Note: It is recommended to complete treatments at least four weeks before the main honey flow to minimize residues in harvested honey.[1]
Table 4: Stability of Tylosin in Honey
| Compound | Condition | Half-life | Reference |
| Tylosin A to this compound | In honey at 34°C (hive conditions) | Approximately 4 months (102-130 days) | [8][10] |
| Tylosin A to this compound | In honey at 50°C | 9 days | [8] |
| Tylosin A to this compound | In honey at 80°C | 9 hours | [8] |
| Tylosin A to this compound | In honey at 110°C | 48 minutes | [8] |
Note: this compound (desmycosin) is relatively stable in honey. The sum of Tylosin A and B decreases only slightly over 9 months, highlighting the importance of analyzing for both compounds.[8][10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of Tylosin against Paenibacillus larvae
This protocol is based on the agar dilution method.[12]
Caption: Experimental workflow for determining the MIC of tylosin against P. larvae.
Methodology:
-
Media Preparation : Use MYPGP agar, as P. larvae does not grow well on standard Mueller-Hinton agar.[12]
-
Antibiotic Solutions : Prepare a stock solution of Tylosin Tartrate in sterile distilled water and sterilize using a 0.22 µm filter. Create a series of twofold dilutions to achieve the desired final concentrations in the agar (e.g., 0.0039 to 32 µg/mL).[12]
-
Plate Preparation : Add the antibiotic solutions to molten MYPGP agar held at 45-50°C. Pour the mixture into petri plates and allow them to solidify. Include control plates with no antibiotic.[12]
-
Inoculum Preparation : Grow vegetative cells of each P. larvae strain on MYPGP agar for 48 hours at 37°C. Suspend the cells in sterile distilled water and adjust the turbidity to a McFarland standard of 1 (approximately 2.87 x 10⁸ cells/mL).[12]
-
Inoculation : Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation : Incubate the plates at 37°C for 48 hours.[12]
-
MIC Determination : The MIC is the lowest concentration of tylosin that completely inhibits visible growth of the P. larvae strain.[12]
Protocol 2: Field Efficacy Trial for Tylosin Tartrate in AFB-Infected Colonies
This protocol is based on FDA-reviewed studies for the approval of Tylan® Soluble.[2][6][17]
Caption: Logical flow for a field trial evaluating tylosin's efficacy against AFB.
Methodology:
-
Colony Selection : Identify honeybee colonies with visible clinical symptoms of American Foulbrood. The severity of the infection can be rated on a standardized scale.
-
Group Assignment : Randomly assign colonies to different treatment groups:
-
Treatment Application : Administer the respective treatments by dusting the powder over the top bars of the brood chamber. Repeat the application once a week for three consecutive weeks.[6][17][18]
-
Monitoring and Data Collection : Inspect colonies at regular intervals (e.g., before treatment, weekly, and at 45 days post-initial treatment) to assess the level of AFB infection.[6] Monitor for any adverse effects on adult bees, brood, or the queen.[6][14]
-
Data Analysis : Compare the reduction in AFB disease scores between the treatment and control groups. Statistical analysis (e.g., p-value < 0.001) is used to determine the significance of the treatment's effect.[17]
Considerations and Cautions
-
Residue Contamination : Tylosin is persistent in honey and wax.[3][8][23] Application should be timed to avoid contamination of the main honey flow. A withdrawal period of at least four weeks is recommended.[1]
-
Impact on Bee Microbiota : Field-realistic doses of tylosin have been shown to reduce the diversity and abundance of beneficial gut bacteria in honeybees, such as Snodgrassella alvi and Bifidobacterium spp. This can increase susceptibility to opportunistic pathogens.[3][24]
-
Resistance Management : While currently effective, the potential for P. larvae to develop resistance to tylosin exists. Prudent use of antibiotics, combined with integrated pest management strategies such as hygienic beekeeping practices, is essential.[6][25]
-
Regulatory Status : In the United States, tylosin (Tylan®) is approved by the FDA for the control of American Foulbrood and its use requires a prescription or Veterinary Feed Directive from a licensed veterinarian.[2][17][25][26] Researchers and beekeepers must adhere to local regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. New Antibiotic Approved for Treating Bacterial Honey Bee Disease : USDA ARS [ars.usda.gov]
- 3. Field-Realistic Tylosin Exposure Impacts Honey Bee Microbiota and Pathogen Susceptibility, Which Is Ameliorated by Native Gut Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. honeybeehealthcoalition.org [honeybeehealthcoalition.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. federallabs.org [federallabs.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo susceptibility of the honeybee bacterial pathogen Paenibacillus larvae subsp. larvae to the antibiotic tylosin [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 18. thehoneycompany.com [thehoneycompany.com]
- 19. Laboratory and field studies on the effects of the antibiotic tylosin on honey bee Apis mellifera L. (Hymenoptera: Apidae) development and prevention of American foulbrood disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Method of application of tylosin, an antibiotic for American foulbrood control, with effects on small hive beetle (Coleoptera: Nitidulidae) populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. www2.gov.bc.ca [www2.gov.bc.ca]
- 24. journals.asm.org [journals.asm.org]
- 25. New Year, new rule: A look at the FDA ruling on prescriptions for honey bees - UF/IFAS Entomology and Nematology Department [blogs.ifas.ufl.edu]
- 26. FDA Approves TYLAN | Beesource Beekeeping Forums [beesource.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tylosin B Solubility in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Tylosin B in aqueous solutions during their experiments. This document provides a series of frequently asked questions (FAQs), detailed troubleshooting steps, and experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound powder in water. Why is it not dissolving?
A1: this compound, also known as desmycosin, is generally described as being sparingly soluble in water. Its solubility is significantly influenced by the pH of the solution. If you are attempting to dissolve it in neutral purified water, you may observe low solubility.
Q2: What is the optimal pH for dissolving this compound in an aqueous solution?
A2: While specific quantitative data is limited, the parent compound, Tylosin A, is most stable in a pH range of 4-9.[1] this compound is a degradation product of Tylosin A in acidic conditions (below pH 4).[1] To improve the solubility of this compound, which is a weak base, adjusting the pH of the aqueous solution to a slightly acidic range can increase its protonation and enhance its solubility. Conversely, at a more alkaline pH, its solubility may decrease.
Q3: Can I use organic solvents to dissolve this compound first?
A3: Yes, this is a common and effective strategy. This compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
Q4: Does temperature affect the solubility of this compound?
A4: Temperature can influence the solubility of compounds. For many substances, solubility increases with temperature. However, elevated temperatures can also accelerate the degradation of this compound. It is advisable to perform initial solubility tests at your experimental temperature to determine the optimal balance between solubility and stability.
Q5: How stable is this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is pH-dependent. As a degradation product of Tylosin A, its own stability can be a concern. It is recommended to prepare fresh solutions for your experiments. If you need to store the solution, it should be kept at a low temperature (2-8°C) and protected from light to minimize degradation. Stock solutions in organic solvents are generally more stable when stored at -20°C.
Data Presentation: this compound Solubility and Stability
Due to the limited availability of specific quantitative data for this compound aqueous solubility in the public domain, the following table provides a summary of its known solubility characteristics and factors influencing its stability. Researchers are encouraged to determine the precise solubility in their specific experimental systems using the protocol provided below.
| Parameter | Solvent | Reported Solubility/Stability | Factors Influencing Solubility & Stability |
| Solubility | Water | Sparingly soluble | - pH: Solubility is pH-dependent. Increased solubility is expected in slightly acidic conditions. |
| Ethanol | Soluble (≥10 mg/ml)[2] | - Temperature: Solubility may increase with temperature, but this can also increase degradation. | |
| Methanol | Soluble[2] | - Co-solvents: Use of organic co-solvents can significantly improve solubility. | |
| DMSO | Sparingly soluble (1-10 mg/ml)[2] | - Purity of this compound: Impurities can affect solubility. | |
| Stability | Aqueous Solution | Stable within a limited pH and temperature range. | - pH: Degradation can occur at highly acidic or alkaline pH. |
| Prone to degradation over time. | - Temperature: Higher temperatures can accelerate degradation. | ||
| - Light: Exposure to light may cause degradation. Solutions should be protected from light. |
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol provides a method for researchers to determine the solubility of this compound in their specific aqueous buffer of choice.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, citrate buffer)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of buffer solutions at different pH values. It is recommended to test a range of pH values around your intended experimental pH (e.g., pH 4, 5, 6, 7, 8).
-
Add an excess amount of this compound powder to a known volume of each buffer solution. Start with a concentration that is expected to be above the solubility limit (e.g., 1 mg/mL).
-
Equilibrate the solutions. Vortex the samples vigorously for 1-2 minutes and then incubate them at a constant temperature (e.g., room temperature or your experimental temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Gentle agitation during incubation is recommended.
-
Separate the undissolved solid. Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Filter the supernatant. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the dissolved this compound. Measure the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry (if this compound has a distinct absorbance peak) or HPLC.
-
Calculate the solubility. The determined concentration represents the solubility of this compound in that specific buffer at that temperature.
Protocol for Preparing an Aqueous Solution of this compound Using a Co-solvent
This protocol is recommended when direct dissolution in an aqueous buffer is challenging.
Materials:
-
This compound powder
-
Organic solvent (e.g., Ethanol or DMSO)
-
Aqueous buffer of choice
-
Sterile, conical tubes
-
Pipettes
Procedure:
-
Prepare a concentrated stock solution. Weigh the desired amount of this compound powder and dissolve it in a small volume of the chosen organic solvent (e.g., dissolve 10 mg of this compound in 1 mL of ethanol). Ensure the powder is completely dissolved by vortexing.
-
Perform a serial dilution. Add the concentrated organic stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation.
-
Determine the final concentration. Be mindful of the final concentration of the organic solvent in your working solution, as it may impact your experiment. It is advisable to keep the final organic solvent concentration below 1% (v/v) if possible.
-
Prepare fresh solutions. It is recommended to prepare fresh working solutions daily from the stock solution. If the stock solution needs to be stored, keep it at -20°C.
Mandatory Visualizations
A troubleshooting workflow for addressing poor this compound solubility.
Logical relationship of this compound solubility and pH in aqueous solutions.
References
Technical Support Center: Optimizing Storage Conditions for Desmycosin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of desmycosin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is desmycosin and why is its stability a concern?
Desmycosin, also known as Tylosin B, is a macrolide antibiotic. It is a primary active degradation product of Tylosin A.[1] The stability of desmycosin is a critical concern as degradation can lead to a loss of antimicrobial activity, potentially impacting experimental results and the therapeutic efficacy of drug formulations.
Q2: What are the primary factors that cause desmycosin degradation?
The main factors influencing the stability of desmycosin, like many other macrolide antibiotics, are:
-
pH: Desmycosin is known to be an acidic degradation product of tylosin, suggesting that it is more stable in neutral to slightly acidic conditions and may be susceptible to degradation under strongly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification and degradation of the desmycosin molecule.
-
Moisture: For solid forms of desmycosin, humidity can contribute to hydrolysis and physical changes.
Q3: My desmycosin solution appears discolored. What could be the cause?
Discoloration of a desmycosin solution is often an indicator of degradation. The potential causes include:
-
Exposure to Light: Photodegradation can lead to the formation of colored impurities.
-
pH Shift: A significant change in the pH of the solution could accelerate degradation pathways that produce colored byproducts.
-
Oxidation: If the solution was not prepared with degassed solvents or has been stored with significant headspace, oxidative degradation may have occurred.
-
High Temperature: Storage at temperatures above the recommended range can speed up degradation reactions, some of which may result in colored products.
Troubleshooting Action:
-
Verify the pH of the solution.
-
Review the storage conditions (temperature and light exposure).
-
If possible, analyze a small aliquot using a stability-indicating method like HPLC to assess purity and identify potential degradation products.
-
Prepare fresh solutions using high-purity solvents and protect them from light.
Q4: I am observing a loss of potency in my desmycosin standard over time. How can I prevent this?
A gradual loss of potency is a clear sign of degradation. To mitigate this, adhere to the following storage recommendations for desmycosin reference standards:
| Storage Duration | Temperature | Additional Precautions |
| Long-term | -20°C[2][3] | Store in a well-sealed, airtight, and light-protecting container. |
| Short-term | 2°C to 8°C[2][3] | Keep in the original vial, protected from light. |
Table 1: Recommended Storage Conditions for Desmycosin Reference Standards
Troubleshooting Action:
-
Aliquot the standard upon receipt to minimize freeze-thaw cycles.
-
Ensure the storage container is properly sealed to prevent moisture ingress.
-
Always allow the standard to equilibrate to room temperature before opening to prevent condensation.[4]
Q5: Can I store desmycosin solutions, and if so, for how long?
The stability of desmycosin in solution is dependent on the solvent, pH, and storage temperature. It is generally recommended to prepare solutions fresh. If storage is necessary:
-
Solvent: Use high-purity solvents (e.g., DMSO, ethanol).
-
pH: Buffer the solution to a neutral or slightly acidic pH if compatible with your experimental design.
-
Storage: Store solutions at -20°C or lower for short periods.
It is crucial to validate the stability of your specific solution under your intended storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Desmycosin
Objective: To identify potential degradation products and degradation pathways of desmycosin under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of desmycosin in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid desmycosin powder at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with UV or MS detection.
Protocol 2: Stability-Indicating HPLC Method for Desmycosin
Objective: To develop and validate an HPLC method capable of separating desmycosin from its degradation products.
Methodology:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 280 nm or Mass Spectrometry (MS) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: Example HPLC Parameters for Desmycosin Stability Testing
Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Factors leading to desmycosin degradation.
Caption: Troubleshooting workflow for suspected desmycosin degradation.
References
addressing matrix effects in the analysis of Tylosin B in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Tylosin B in complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of this compound from complex matrices like animal tissues, feed, or eggs, endogenous substances such as salts, phospholipids, and proteins can cause significant matrix effects.[3]
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: Several techniques are employed to clean up the sample and reduce matrix interferences before LC-MS/MS analysis. The most common include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds.[4][5] Polymeric cartridges, such as Oasis HLB, are often used for their ability to retain this compound while allowing matrix components to be washed away.[4]
-
Liquid-Liquid Extraction (LLE): This method separates this compound from the matrix based on its solubility in immiscible liquid phases.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out extraction with dispersive SPE (dSPE) for cleanup.[7][8] It is known for its speed and efficiency.
-
Protein Precipitation: While a simpler technique, it is often less effective at removing all matrix components compared to SPE or LLE and may lead to more significant ion suppression.[3]
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[9][10] Any suppression or enhancement of the constant signal as matrix components elute indicates the presence of matrix effects. This helps to identify retention time windows where interferences are most significant.[11]
-
Matrix-Matched Calibration Curves: This quantitative approach involves preparing calibration standards in a blank matrix extract that is free of the analyte.[12][13] The slope of the matrix-matched calibration curve is then compared to the slope of a calibration curve prepared in a pure solvent. A significant difference between the slopes indicates the presence of matrix effects.[14]
Q4: What is a suitable internal standard for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). These internal standards have nearly identical chemical properties and chromatographic behavior to the analyte and are affected by matrix effects in the same way, thus providing the most accurate correction. If a stable isotope-labeled standard is unavailable, a structurally similar compound with similar physicochemical properties and retention time can be used as an alternative.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Recovery of this compound | - Inefficient extraction from the sample matrix.- Loss of analyte during sample cleanup steps.- Degradation of this compound during sample processing. | - Optimize Extraction Solvent: Test different solvent systems. For animal feed, a mixture of methanol/water with formic acid has been shown to be effective.[4] For tissues, acetonitrile is commonly used.[15]- Adjust pH: Ensure the pH of the extraction solvent is optimal for this compound stability and extraction efficiency. Tylosin is fragile at pH less than 4.[16]- Evaluate SPE Cartridge: Ensure the chosen SPE cartridge and elution solvent are appropriate for this compound. Polymeric cartridges like Oasis HLB are often a good choice.[4]- Check for Analyte Breakthrough: During SPE, ensure that the analyte is not being washed away during the loading or washing steps.- Minimize Evaporation Steps: If using a nitrogen evaporator, ensure the temperature is not too high, which could lead to degradation. |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation.- Significant and variable matrix effects between samples.- Instrument instability. | - Standardize Sample Preparation: Ensure all samples are treated identically. Automation of sample preparation can improve consistency.[13]- Use an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to correct for variability.- Improve Cleanup: A more rigorous sample cleanup using SPE can reduce matrix variability.[5]- Matrix-Matched Calibration: Prepare calibration standards in a pooled blank matrix to compensate for consistent matrix effects.[12][14]- Check Instrument Performance: Perform system suitability tests to ensure the LC-MS/MS system is stable. |
| Ion Suppression/Enhancement | - Co-elution of matrix components with this compound.- High concentration of salts or phospholipids in the final extract. | - Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column to separate this compound from interfering peaks.[17]- Enhance Sample Cleanup: Implement a more effective cleanup step, such as SPE, to remove phospholipids and other interfering substances.[5]- Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of matrix components and thus the matrix effect.[1]- Post-Column Infusion Analysis: Use this technique to identify the retention time regions with the most significant ion suppression and adjust the chromatography accordingly.[9][10] |
| Peak Tailing or Splitting | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent effects. | - Column Maintenance: Flush the column or replace it if it is old or contaminated.- Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state.- Solvent Mismatch: The solvent used to reconstitute the final extract should be similar in composition and strength to the initial mobile phase to avoid peak distortion. |
Quantitative Data Summary
The following tables summarize validation data for this compound analysis from various studies, providing a comparison of method performance across different matrices and techniques.
Table 1: Recovery of this compound in Various Matrices
| Matrix | Sample Preparation | Spiking Level | Recovery (%) | Reference |
| Animal Feed | Methanol/water extraction + SPE | 0.05 - 2.0 mg/kg | 78.9 - 108.3 | [4] |
| Eggs | Liquid-liquid extraction | 1.0 - 400 µg/kg | >82 | [6][18] |
| Feathers | 61 - 105 | [19] | ||
| Muscle | 61 - 105 | [19] | ||
| Liver | 61 - 105 | [19] | ||
| Meat Products | Immunochromatographic Test | 76 - 119 | [20] | |
| Chicken & Beef Meat | HPLC | 0.5 - 2.5 µg/mL | 97.1 - 98.6 | [15] |
| Shrimp | QuEChERS | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Animal Feed | LC-MS | 0.035 mg/kg | 0.05 mg/kg | [4] |
| Plasma | LC/MS | 0.014 µg/mL | 0.042 µg/mL | [21] |
| Plasma | Microbiological Assay | 0.5 µg/mL | 0.5 µg/mL | [21] |
| Plasma | ELISA | 0.005 µg/mL | 0.005 µg/mL | [21] |
| Chicken & Beef Meat | HPLC | 0.473 µg/kg | 1.561 µg/kg | [15] |
Experimental Protocols
Protocol 1: Extraction and SPE Cleanup of this compound from Animal Feed
This protocol is adapted from a validated LC-MS method for this compound in animal feed.[4]
-
Sample Homogenization: Homogenize the feed sample to a fine powder.
-
Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 20 mL of extraction solvent (methanol/water 70/30, v/v, with 0.2% formic acid). c. Shake vigorously on a horizontal shaker for 30 minutes. d. Centrifuge at 4,000 x g for 10 minutes.
-
Dilution and Defatting: a. Take 3 mL of the supernatant and dilute it with 27 mL of water. b. Add 5 mL of n-hexane, shake for 5 minutes, and centrifuge at 4,000 x g for 10 minutes.
-
SPE Cleanup: a. Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 5 mL of water. b. Load the aqueous phase from the previous step onto the SPE cartridge. c. Wash the cartridge with 3 mL of water. d. Dry the cartridge under vacuum. e. Elute this compound with 2 mL of acetonitrile/water (1:1, v/v).
-
Final Preparation: Filter the eluate through a 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction of this compound from Shrimp
This protocol is a modified QuEChERS method for the analysis of this compound in shrimp.[8]
-
Sample Homogenization: Homogenize the shrimp tissue.
-
Extraction: a. Weigh 3 g of the homogenized sample into a 15 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 0.1% formic acid. c. Vortex for 1 minute and then centrifuge at 4500 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: a. Transfer 1.5 mL of the supernatant to a 2 mL microcentrifuge tube. b. Add 10 mg of C18 and 50 mg of PSA sorbents. c. Shake vigorously for 1 minute and then centrifuge at 4500 rpm for 5 minutes.
-
Final Preparation: The supernatant is ready for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor analytical results in this compound analysis.
Caption: Methodologies for the assessment of matrix effects in this compound analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A modified QuEChERS method development to analyze tylosin and metronidazole antibiotics residue in shrimp (Penaeus monodon) using LC-ESI MS/MS [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 13. lcms.cz [lcms.cz]
- 14. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. lctsbible.com [lctsbible.com]
- 18. thaiscience.info [thaiscience.info]
- 19. repositorio.uchile.cl [repositorio.uchile.cl]
- 20. mdpi.com [mdpi.com]
- 21. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tylosin B Yield in Streptomyces fradiae Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tylosin B during Streptomyces fradiae fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during S. fradiae fermentation for this compound production.
| Issue | Potential Cause | Recommended Action |
| Low or No this compound Production | Inappropriate media composition | Optimize carbon and nitrogen sources. Consider using raw cornmeal as a carbon source and a combination of soybean meal and fish meal as nitrogen sources.[1] High initial concentrations of inorganic phosphate can suppress tylosin production.[2] |
| Suboptimal fermentation parameters | Maintain pH between 7.0 and 7.5 and temperature at 32°C for optimal production.[1] | |
| Poor aeration | Ensure adequate aeration by using baffled flasks with a low culture volume to flask volume ratio (e.g., 30-50 mL in a 250 mL flask).[3] | |
| Inadequate seed culture | Prepare seed culture in an appropriate medium (e.g., GYM Streptomyces Medium) and ensure a healthy mycelial culture is used for inoculation.[3] | |
| Accumulation of Tylosin Precursors (e.g., Macrocin) | Inefficient final conversion step | The conversion of macrocin to tylosin is a critical step.[4][5] Consider genetic engineering to overexpress the gene encoding the enzyme responsible for this conversion. |
| Inconsistent Yields Between Batches | Variability in inoculum | Standardize the inoculum preparation, including spore suspension concentration and pre-culture conditions.[6] |
| Inconsistent media preparation | Ensure precise measurement and consistent quality of all media components. | |
| Contamination | Implement strict aseptic techniques throughout the fermentation process. | |
| Low Yield in High-Producing Strains | Genetic instability of the mutant strain | Re-screen and select for high-producing, stable mutants. Genetic rearrangements can lead to a loss of tylosin production capabilities.[7] |
| Feedback inhibition | The accumulation of tylosin itself or its precursors might inhibit the biosynthetic pathway.[8] |
Frequently Asked Questions (FAQs)
Media and Fermentation Conditions
Q1: What are the optimal carbon and nitrogen sources for this compound production?
A1: Raw cornmeal has been shown to be an effective carbon source, with an initial concentration of 80 g/L resulting in high tylosin concentrations.[1] For nitrogen sources, a combination of soybean meal and fish meal has been found to be effective.[1]
Q2: What is the optimal pH and temperature for fermentation?
A2: The optimal pH for tylosin production is between 7.0 and 7.5, and the optimal temperature is 32°C.[1]
Q3: How does phosphate concentration affect this compound production?
A3: High initial concentrations of inorganic phosphate can suppress tylosin production.[2] This is associated with increased adenylate levels and suppression of key enzymes in the precursor synthesis pathway.[2]
Strain Improvement and Genetic Engineering
Q4: How can I develop a high-yield S. fradiae strain?
A4: Mutagenesis, using methods like ultraviolet (UV) irradiation or chemical mutagens such as sodium nitrite, followed by high-throughput screening can be employed to identify mutant strains with enhanced tylosin production.[6][9]
Q5: What genetic engineering strategies can be used to increase this compound yield?
A5: Several genetic engineering approaches can be effective:
-
Overexpression of positive regulatory genes: Overexpressing transcriptional activators like tylR and tylS can significantly increase tylosin production.[10][11]
-
Disruption of negative regulatory genes: Inactivating repressor genes such as tylP and tylQ can lead to elevated tylosin yields.[10][11]
-
Enhancing precursor supply: Engineering the metabolic pathways to increase the supply of precursors like propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA can boost production.[12]
Biosynthesis and Regulation
Q6: What is the biosynthetic pathway of this compound?
A6: The biosynthesis of tylosin begins with the formation of a polyketide lactone core, tylactone, from precursors such as propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[12] This is followed by a series of post-polyketide synthase modifications, including glycosylation and methylation, to produce the final tylosin molecule.[8][12] Key intermediates in the pathway include macrocin, desmycosin, and lactenocin.[4][5]
Q7: How is this compound biosynthesis regulated?
A7: Tylosin biosynthesis is controlled by a complex regulatory cascade involving multiple transcriptional regulators.[13][14] This includes positive regulators (activators) and negative regulators (repressors) that respond to signaling molecules like γ-butyrolactones.[10][13][14] A recently discovered γ-butenolide signaling molecule, SFB1, has been shown to be essential for activating the expression of the tylosin biosynthetic gene cluster.[10]
Experimental Protocols
Protocol 1: Seed Culture Preparation for S. fradiae
-
Culture Maintenance: Maintain S. fradiae on GYM Streptomyces Medium or a similar maintenance medium.[3]
-
Glycerol Stock Preparation: For long-term storage, mix a mycelial culture with sterile 40% glycerol in a 1:1 ratio to a final concentration of 20% glycerol and store at -80°C.[3]
-
Inoculum Preparation:
Protocol 2: Production Fermentation
-
Medium Preparation: Prepare the production fermentation medium in baffled flasks (e.g., 30-50 mL of medium in a 250 mL flask to ensure adequate aeration).[3] Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.[6]
-
Fermentation: Incubate the flasks at 30°C and 220 rpm for 4 to 7 days.[3][6]
-
Harvesting: After incubation, separate the mycelia from the supernatant by centrifugation (e.g., 5000 rpm for 10 minutes).[3] The supernatant contains the secreted tylosin.
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
Concentration: Pool the organic extracts and evaporate the solvent using a rotary evaporator under reduced pressure to obtain a crude extract.[3]
-
Quantification: Analyze the tylosin concentration in the crude extract using High-Performance Liquid Chromatography (HPLC).[6][9]
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Regulatory cascade controlling this compound biosynthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Tylosin Production by Streptomyces fradiae Using Raw Cornmeal in Airlift Bioreactor -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 2. Metabolic regulation in tylosin-producing Streptomyces fradiae: phosphate control of tylosin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic changes associated with loss of expression of tylosin biosynthesis and resistance genes in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIOSYNTHESIS OF THE MACROLIDE ANTIBIOTIC TYLOSIN A PREFERRED PATHWAY FROM TYLACTONE TO TYLOSIN [jstage.jst.go.jp]
- 9. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 10. Identification of a novel butenolide signal system to regulate high production of tylosin in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing tylosin production by combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes in hyperproducing Streptomyces xinghaiensis strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Control of tylosin biosynthesis in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
managing the photodegradation of desmycosin in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the photodegradation of desmycosin in experimental setups. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is desmycosin and why is its photodegradation a concern?
Desmycosin, also known as Tylosin B, is a macrolide antibiotic. It is a primary degradation product of tylosin A, formed in acidic conditions.[1][2] Like many macrolide antibiotics, desmycosin's complex structure, featuring a large lactone ring, makes it susceptible to degradation upon exposure to light, particularly UV radiation.[3] This photodegradation can lead to a loss of antibacterial activity and the formation of unknown impurities, which can compromise experimental results and the overall stability of the compound.
Q2: What are the primary factors that can accelerate the photodegradation of desmycosin?
Several factors can influence the rate of desmycosin photodegradation:
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV light) provide more energy to initiate photochemical reactions.[3]
-
Presence of Oxygen: Oxygen can participate in photo-oxidative degradation pathways.
-
Solvent and pH: The type of solvent and the pH of the solution can affect the stability of desmycosin. For instance, its parent compound, tylosin, shows different degradation rates at varying pH levels.[4]
-
Temperature: While light is the primary driver, elevated temperatures can sometimes accelerate secondary degradation reactions.
-
Presence of Photosensitizers: Other molecules in the formulation or experimental setup can absorb light and transfer the energy to desmycosin, initiating its degradation.
Q3: What are the typical signs of desmycosin photodegradation in a solution?
Visual indicators of photodegradation can include a change in the color or clarity of the solution. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to use analytical techniques to monitor the stability of desmycosin.
Q4: How can I store desmycosin to minimize photodegradation?
To protect desmycosin from light-induced degradation, the following storage practices are recommended:
-
Solid Form: Store solid desmycosin in a well-sealed, opaque container in a dark and cool place.
-
Solutions: Prepare desmycosin solutions fresh whenever possible. If storage is necessary, use amber-colored glass vials or wrap clear vials in aluminum foil to block light. Store solutions at low temperatures (e.g., 2-8°C or frozen) to slow down potential degradation. For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.
Q5: What analytical methods are suitable for monitoring the photodegradation of desmycosin?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective method for monitoring desmycosin and its degradation products.[1][3] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the simultaneous determination and quantification of both desmycosin and its parent compound, tylosin A.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of desmycosin concentration in solution during an experiment. | Exposure to ambient or direct light. | 1. Work in a dimly lit area or use a fume hood with the sash lowered to minimize light exposure. 2. Use amber-colored glassware or wrap experimental containers in aluminum foil. 3. Include a "dark control" sample that is handled identically but kept protected from light to quantify the extent of photodegradation. |
| Photo-oxidation due to dissolved oxygen. | 1. Prepare solutions using de-gassed solvents (e.g., by sparging with nitrogen or sonication under vacuum). 2. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon blanket). | |
| Unstable pH of the solution. | 1. Check the pH of the solution. 2. If experimentally permissible, buffer the solution to a pH known to be more stable for macrolides (often slightly acidic to neutral, but requires empirical determination). | |
| Appearance of unknown peaks in HPLC chromatograms after light exposure. | Formation of photodegradation products. | 1. These are likely photodegradants. Use LC-MS/MS to identify the mass of these unknown peaks to aid in their structural elucidation. 2. Follow forced degradation study guidelines to systematically identify potential degradation products.[5][6][7][8] |
| Inconsistent results between experimental replicates. | Variable light exposure between samples. | 1. Ensure all samples are handled with consistent light protection measures. 2. Standardize the duration and intensity of light exposure for all samples in the experiment. |
Quantitative Data Summary
Table 1: Photodegradation of Tylosin in Aqueous Solutions
| Parameter | Condition | Result | Reference |
| Half-life (t½) | UV-C irradiation (254 nm) at pH 3 and 7 | 4 minutes | |
| Half-life (t½) | UV-C irradiation (254 nm) at pH 9 | 6 minutes | |
| Degradation Rate | TiO2 photocatalysis with 9W-UV lamp | ~99% degradation for initial concentrations < 20 mg/L | [9] |
Table 2: ICH Guideline Q1B Photostability Testing Conditions
| Light Source | Exposure Level | Notes | Reference |
| Cool white fluorescent lamp and near UV lamp | Overall illumination of not less than 1.2 million lux hours | Standard conditions for confirmatory photostability studies. | [10][11] |
| Integrated near ultraviolet energy of not less than 200 watt hours/square meter | [10][11] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of Desmycosin
This protocol is designed to intentionally degrade desmycosin to identify potential degradation products and assess its photosensitivity, following the principles of ICH Q1B guidelines.[10][11]
-
Sample Preparation:
-
Prepare a stock solution of desmycosin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to the desired experimental concentration (e.g., 10-100 µg/mL) in transparent glass vials.
-
Prepare a "dark control" sample by wrapping a vial of the same solution completely in aluminum foil.
-
-
Light Exposure:
-
Place the transparent vials and the dark control vial in a photostability chamber.
-
The chamber should be equipped with a light source that provides both visible and UV-A radiation, as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to a controlled light dose (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each vial.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the light-exposed samples to the dark control and the initial sample (time 0) to identify and quantify any degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. asjp.cerist.dz [asjp.cerist.dz]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
resolving co-elution issues of Tylosin A and B in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the chromatographic analysis of Tylosin A and Tylosin B.
Troubleshooting Guide: Resolving Co-elution of Tylosin A and B
Co-elution of Tylosin A and this compound can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshoot and resolve this common issue.
Question: My chromatogram shows a single, broad peak, or two very poorly resolved peaks for Tylosin A and B. What are the initial steps to improve separation?
Answer:
Poor resolution between Tylosin A and this compound is often related to suboptimal chromatographic conditions. The resolution equation in HPLC is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k').[1][2][3] To improve separation, you should systematically evaluate and optimize these parameters.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for separating Tylosin A and B?
A1: A good starting point for separating Tylosin A and B is using a reversed-phase C18 column with a mobile phase consisting of acetonitrile and an aqueous buffer.[4][5][6] Below is a summary of commonly used starting conditions.
| Parameter | Recommended Starting Conditions |
| Column | C18 (e.g., Waters Atlantis dC18, Zorbax Eclipse XDB-C18)[4][5] |
| Dimensions: 4.6 x 250 mm or 4.6 x 150 mm; Particle Size: 5 µm[4][5] | |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate, formic acid)[4][5] |
| Initial ratio: 35:65 (v/v) Acetonitrile:Buffer[4] | |
| Flow Rate | 0.8 - 1.0 mL/min[4][6] |
| Column Temperature | 30 - 35°C[5][6] |
| Detection | UV at 290 nm[4] |
| Injection Volume | 5 - 10 µL[5][7] |
Q2: How does the mobile phase composition affect the separation of Tylosin A and B?
A2: The mobile phase composition, including the organic solvent, aqueous buffer, and pH, significantly impacts the selectivity and retention of Tylosin A and B.
-
Organic Solvent: Acetonitrile is a common choice. Modifying the percentage of the organic solvent can alter the retention times. Decreasing the acetonitrile concentration will generally increase retention and may improve resolution.[2]
-
Aqueous Buffer: Buffers like ammonium acetate or formic acid are frequently used to control the pH and ionic strength of the mobile phase.[4][5]
-
pH: The pH of the mobile phase can affect the ionization state of the Tylosin molecules, thereby influencing their interaction with the stationary phase. Experimenting with pH adjustments (e.g., pH 6.0) can be beneficial.[4]
Q3: Can changing the column improve the resolution of Tylosin A and B?
A3: Yes, changing the column can have a significant impact on resolution. Consider the following options:
-
Stationary Phase: While C18 is a standard choice, other stationary phases may offer different selectivity. For polar compounds like Tylosin, a mixed-mode column (e.g., Obelisc R) that combines reversed-phase and ion-exchange characteristics can improve retention and separation.[8][9]
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[10]
-
Column Dimensions: A longer column increases the number of theoretical plates, which can enhance resolution. However, this will also lead to longer run times and increased backpressure.[10]
Q4: What role do flow rate and temperature play in resolving co-eluting peaks?
A4: Both flow rate and temperature are important parameters for optimizing separation.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the analysis time.[10]
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution. A typical starting temperature is around 30-35°C.[5][6] However, excessively high temperatures can degrade the analytes or the column.
Q5: When should I consider using a gradient elution method?
A5: An isocratic method (constant mobile phase composition) may not always be sufficient to resolve closely eluting compounds like Tylosin A and B, especially in complex matrices. A gradient elution, where the mobile phase composition is changed over time, can be beneficial. For example, starting with a lower concentration of organic solvent and gradually increasing it can help to separate early-eluting impurities and provide better resolution for the target analytes.[5][11]
Gradient Elution Decision Workflow
Caption: Decision tree for implementing gradient elution.
Experimental Protocols
Detailed HPLC Method for Tylosin Separation
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh and dissolve the Tylosin standard or sample in methanol to create a stock solution (e.g., 1 mg/mL).[12]
-
Further dilute the stock solution with the mobile phase to the desired working concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[6]
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Atlantis dC18 (4.6 x 250 mm, 5-µm particle size)[4] |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH 6.0) (35:65, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Room Temperature[4] |
| Detection Wavelength | 290 nm[4] |
| Injection Volume | 100 µL[6] |
3. Data Analysis:
-
Identify the peaks for Tylosin A and B based on their retention times compared to a reference standard.
-
Calculate the resolution between the two peaks. A resolution value of >1.5 is generally considered baseline separation.
-
If co-elution persists, systematically adjust the parameters as outlined in the troubleshooting guide and FAQs.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC Separation of Tylosin and Albendazole | SIELC Technologies [sielc.com]
- 9. Analysis of Antibiotic Tylosin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 10. mastelf.com [mastelf.com]
- 11. HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
Technical Support Center: Best Practices for Handling and Weighing Tylosin B Analytical Standard
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and weighing Tylosin B analytical standard. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound, also known as desmycosin, is a macrolide antibiotic and a component of the broader Tylosin complex.[1][2] It is often found as a related substance or degradation product of Tylosin A.[2][3][4] Understanding its physicochemical properties is crucial for accurate handling and analysis.
Summary of this compound Properties:
| Property | Value |
| Molecular Formula | C₃₉H₆₅NO₁₄ |
| Molecular Weight | 771.93 g/mol |
| Appearance | White to slightly yellowish-brown crystalline powder |
| Storage Temperature | -20°C or 2-8°C (refer to supplier's recommendation)[4][5] |
2. How should I properly store the this compound analytical standard?
Proper storage is critical to maintain the integrity and stability of the this compound analytical standard.
-
Temperature: Store the standard at the temperature recommended by the supplier, which is typically -20°C or between 2-8°C.[4][5]
-
Light: Protect the standard from light by storing it in a light-resistant container.[6]
-
Moisture: Keep the container tightly sealed to protect it from moisture, as Tylosin and its salts can be hygroscopic.[6]
3. What are the best practices for weighing this compound analytical standard?
Accurate weighing is fundamental to achieving reliable experimental results. Due to the nature of analytical standards, several precautions should be taken.
-
Environment: Weigh the standard in a controlled environment with stable temperature and humidity. Avoid areas with drafts or direct sunlight.
-
Equilibration: Before weighing, allow the container of the analytical standard to equilibrate to the ambient temperature of the weighing room to prevent condensation, which can affect weight accuracy.
-
Hygroscopicity: While specific data on the hygroscopicity of this compound is limited, Tylosin salts are known to be hygroscopic.[6] Therefore, it is best to handle this compound as a hygroscopic substance. This includes minimizing the time the container is open and using a weighing vessel with a narrow opening. For highly sensitive measurements, weighing in a glove box with controlled humidity may be necessary.
-
Static Electricity: Fine powders can be prone to static electricity. If you encounter issues with static, consider using an anti-static weighing boat or an ionizer.
-
Handling: Use clean, appropriate tools such as a spatula for transferring the powder. Avoid touching the standard or weighing vessel with bare hands to prevent contamination and weighing inaccuracies.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL in Methanol)
This protocol outlines the steps for preparing a standard stock solution of this compound.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Weighing paper or boat
Procedure:
-
Allow the container of this compound analytical standard to reach room temperature.
-
Accurately weigh approximately 10 mg of the this compound standard onto a weighing paper or boat.
-
Carefully transfer the weighed powder into a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol to the flask to dissolve the powder. Gently swirl the flask to ensure complete dissolution.
-
Once dissolved, add methanol to the flask up to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution in a tightly sealed, light-resistant container at -20°C. Under these conditions, the solution may be stable for several weeks.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate or unstable weight reading | - The analytical balance is not calibrated or leveled. - Static electricity on the weighing vessel or powder. - The standard has not equilibrated to room temperature. - Air drafts are affecting the balance. - The substance is hygroscopic and is absorbing moisture. | - Calibrate and level the balance before use. - Use an anti-static weighing boat or an ionizer. - Allow the container to sit in the weighing room for at least 30 minutes before opening. - Close the draft shield of the balance during weighing. - Minimize the time the container is open. Work quickly and efficiently. |
| Difficulty in dissolving the powder | - Use of an inappropriate solvent. - The concentration is too high for the chosen solvent. - The solvent quality is poor. | - this compound is soluble in methanol, ethanol, DMSO, and a mixture of acetonitrile and water.[1] Ensure you are using a recommended solvent. - Try sonicating the solution for a few minutes. If it still does not dissolve, consider preparing a more dilute solution. - Use high-purity, HPLC-grade solvents. |
| Precipitation observed in the prepared solution | - The solution is supersaturated. - The storage temperature is too low for the solubility in the chosen solvent. - The solution has degraded. | - Warm the solution gently and sonicate to try and redissolve the precipitate. If this fails, the solution may need to be remade at a lower concentration. - Check the solubility of this compound in the specific solvent at the storage temperature. It may be necessary to store the solution at a higher temperature (e.g., 2-8°C instead of -20°C), but this may affect long-term stability. - If degradation is suspected, prepare a fresh solution. Tylosin A can convert to this compound in solution, especially under acidic conditions.[3][8] |
| Standard solution appears discolored | - Degradation of the compound due to light exposure or improper storage. - Contamination of the solvent or glassware. | - Discard the solution and prepare a fresh one, ensuring it is protected from light during preparation and storage. - Use clean glassware and high-purity solvents. |
Visualizations
References
- 1. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 11032-98-7 | Benchchem [benchchem.com]
- 3. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. [Physicochemical studies of Pharmachem's tylosin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cvear.com [cvear.com]
- 8. caa.go.jp [caa.go.jp]
minimizing the degradation of Tylosin A to Tylosin B during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Tylosin A to Tylosin B during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Tylosin A, providing potential causes and solutions to ensure accurate quantification.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Tylosin A | Degradation due to acidic pH: Tylosin A is susceptible to hydrolysis under acidic conditions (pH < 4), leading to the formation of this compound (desmycosin).[1] | Maintain the pH of all solutions during sample extraction and preparation within a stable range, ideally between pH 4 and 9.[1] Using a phosphate buffer at pH 7 or 8 can be effective.[2] |
| Thermal Degradation: Elevated temperatures can accelerate the degradation of Tylosin A.[3][4] | Perform all sample preparation steps at controlled room temperature or on ice to minimize thermal degradation. Avoid prolonged exposure to high temperatures. | |
| Photodegradation: Exposure to direct sunlight or UV light can cause significant degradation of Tylosin A.[5][6] | Protect samples and standards from light by using amber vials or by working in a dimly lit environment.[5] | |
| Improper Solvent Selection: Certain solvents may not be optimal for Tylosin A stability. | Use a mixture of methanol and a buffered aqueous solution for extraction, as this has been shown to be effective.[2][7] | |
| High levels of this compound detected | Acid-catalyzed Hydrolysis: The primary cause of this compound formation is the acid-catalyzed hydrolysis of the mycarose sugar from Tylosin A.[8] | Strictly control the pH of your sample and extraction solutions. Ensure all buffers are freshly prepared and their pH is verified. |
| Sample Storage: Improper storage of samples before analysis can lead to degradation. | Store samples at 2-8°C in the dark and analyze them as soon as possible after collection.[1] | |
| Poor peak shape or resolution in chromatography | Inappropriate Mobile Phase: The mobile phase composition is critical for good chromatographic separation of Tylosin A and B. | An effective mobile phase can be a gradient of methanol or acetonitrile with an aqueous solution containing a buffer and/or ion-pairing agent.[2] |
| Column Issues: The analytical column may be degraded or not suitable for the separation. | Use a C8 or C18 reversed-phase column and ensure it is properly conditioned and maintained.[2] | |
| Inconsistent or non-reproducible results | Variability in Sample Preparation: Inconsistent execution of the sample preparation protocol can introduce significant variability. | Adhere strictly to a validated standard operating procedure (SOP) for sample preparation. Ensure accurate pipetting and consistent timing of each step. |
| Standard Degradation: The accuracy of quantification relies on the stability of the analytical standards. | Prepare fresh working standards daily and store stock solutions in the dark at 2-8°C. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Tylosin A to this compound?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the terminal mycarose sugar from the Tylosin A molecule. This reaction is highly dependent on the pH of the environment, with acidic conditions (pH below 4) significantly promoting the conversion to this compound (desmycosin).[1][8]
Q2: What is the optimal pH range to maintain for minimizing Tylosin A degradation?
A2: To minimize degradation, it is crucial to maintain the pH of your samples and solutions within a range of 4 to 9.[1] Tylosin A is most stable at a neutral pH.[1]
Q3: How does temperature affect the stability of Tylosin A?
A3: Elevated temperatures accelerate the degradation of Tylosin A.[3][4] It is recommended to conduct all sample preparation steps at controlled room temperature or on ice. Significant degradation has been observed at temperatures as low as 34°C over extended periods.[9]
Q4: Are there any special considerations for solvents used in sample preparation?
A4: Yes, the choice of solvent is important. A mixture of methanol and a buffered aqueous solution (e.g., phosphate buffer at pH 8) is commonly used for efficient extraction while maintaining a stable pH.[2][7]
Q5: How should I store my samples to prevent degradation of Tylosin A?
A5: Samples should be protected from light and stored at refrigerated temperatures (2-8°C).[1][5] For long-term storage, freezing may be appropriate, but stability studies should be conducted to confirm that the freeze-thaw cycle does not impact the integrity of the analyte.
Q6: Can light exposure affect my results?
A6: Absolutely. Tylosin A is sensitive to light, and exposure to direct sunlight or UV light can lead to significant degradation.[5][6] It is essential to use amber vials or other light-protecting measures throughout the sample preparation and analysis process.[5]
Experimental Protocol: Minimized Degradation Sample Preparation
This protocol outlines a method for the extraction of Tylosin A from a sample matrix (e.g., animal feed) designed to minimize its degradation to this compound.
Materials:
-
Tylosin A and this compound analytical standards
-
Methanol (HPLC grade)
-
0.1 M Phosphate buffer (pH 8.0)
-
Acidic alumina solid-phase extraction (SPE) cartridges
-
Centrifuge
-
Vortex mixer
-
Amber vials
Procedure:
-
Sample Weighing: Accurately weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Extraction:
-
Add an equal volume mixture of methanol and 0.1 M pH 8 phosphate buffer to the sample.[7]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an acidic alumina SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the tylosins from the cartridge using an appropriate solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume of the initial mobile phase for chromatographic analysis.
-
Transfer the final solution to an amber autosampler vial for analysis.
-
Visualizations
Caption: Degradation pathway of Tylosin A to this compound.
Caption: Recommended workflow for Tylosin A sample preparation.
Caption: Troubleshooting decision tree for Tylosin A analysis.
References
- 1. Tylosin | 1401-69-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-targeted study of the thermal degradation of tylosin in honey, water and water:honey mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Physicochemical studies of Pharmachem's tylosin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Desmycosin Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the stability of desmycosin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of desmycosin in an aqueous solution?
Q2: How does pH affect the degradation of desmycosin?
A2: The stability of macrolide antibiotics like desmycosin is significantly influenced by pH. In strongly acidic or alkaline solutions, the rate of degradation is generally accelerated. For tylosin, the parent compound of desmycosin, degradation below pH 4 leads to the formation of desmycosin.[1][2] In neutral to alkaline conditions, tylosin A degrades into other products, suggesting that extreme pH values will likely lead to the degradation of desmycosin as well, through mechanisms such as hydrolysis of its glycosidic bonds.
Q3: What are the typical signs of desmycosin degradation in my solution?
A3: Degradation of desmycosin can be identified by a loss of potency or the appearance of new, unidentified peaks in your chromatogram (e.g., when using HPLC or LC-MS). You may also observe a change in the physical properties of the solution, such as color or clarity, although this is less common at typical research concentrations.
Q4: Can I use any buffer to maintain the pH of my desmycosin solution?
A4: While various buffers can be used, it is crucial to select one that does not catalyze the degradation of desmycosin. Phosphate and citrate buffers are commonly used for macrolide stability studies. It is recommended to perform preliminary compatibility studies with your chosen buffer system to ensure it does not negatively impact the stability of desmycosin.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of desmycosin concentration in solution. | The pH of the solution may be outside the optimal stability range (e.g., strongly acidic or alkaline). | 1. Measure the pH of your solution. 2. Adjust the pH to a range of 4-7 using a suitable buffer (e.g., citrate or phosphate buffer). 3. Re-analyze the concentration of desmycosin over time to confirm improved stability. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of desmycosin into other products. | 1. This is indicative of degradation. Note the retention times of the new peaks. 2. Conduct a forced degradation study (see experimental protocol below) to systematically identify degradation products under different stress conditions (acid, base, oxidation, heat, light). 3. This will help in understanding the degradation pathway and developing a stability-indicating analytical method. |
| Inconsistent results between experimental replicates. | Fluctuation in the pH of the solution during the experiment. | 1. Ensure your solution is adequately buffered to resist pH changes. 2. Re-measure the pH at the beginning and end of your experiment to check for significant shifts. 3. Prepare fresh buffer solutions for each experiment. |
Data Presentation
The following table summarizes the expected stability of desmycosin in aqueous solutions at different pH ranges based on available data for desmycosin and its parent compound, tylosin. This information is intended as a general guideline, and empirical testing is recommended for specific formulations.
| pH Range | Expected Stability | Comments |
| < 4 | Good | Desmycosin is formed from tylosin A under these conditions and is known to be relatively stable.[1][3] |
| 4 - 7 | Optimal | This range is generally considered optimal for the stability of many macrolide antibiotics.[5] |
| 7 - 9 | Moderate | Tylosin A is stable in this range, suggesting desmycosin may also exhibit moderate stability. However, the potential for base-catalyzed hydrolysis increases as the pH rises. |
| > 9 | Poor | Strongly alkaline conditions are likely to cause rapid degradation of desmycosin through hydrolysis. |
Experimental Protocols
Protocol: Forced Degradation Study of Desmycosin
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of desmycosin under various stress conditions.
1. Materials:
-
Desmycosin reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Phosphate or citrate buffer solutions (pH 4, 7, and 9)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
2. Stock Solution Preparation:
-
Prepare a stock solution of desmycosin (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the desmycosin stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix an aliquot of the desmycosin stock solution with 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
If no degradation is observed, repeat at an elevated temperature or with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix an aliquot of the desmycosin stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Prepare a solution of desmycosin in a suitable buffer (e.g., pH 7).
-
Incubate at an elevated temperature (e.g., 60°C or 80°C) in a calibrated oven.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of desmycosin to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at various time points.
-
4. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC method.
-
The method should be able to separate the intact desmycosin from any degradation products.
-
Quantify the amount of remaining desmycosin and the formation of degradation products at each time point.
5. Data Analysis:
-
Plot the percentage of remaining desmycosin against time for each stress condition.
-
Determine the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
This data can be used to construct a pH-rate profile.
Visualizations
Caption: Workflow for a forced degradation study of desmycosin.
References
- 1. fao.org [fao.org]
- 2. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hchengbio.com [hchengbio.com]
- 6. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of Tylosin A and Tylosin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of Tylosin A and Tylosin B, two major components of the macrolide antibiotic Tylosin. The information presented is supported by experimental data to aid in research and development efforts within the scientific community.
Executive Summary
Tylosin, a widely used veterinary antibiotic, is a mixture of four structurally related compounds: Tylosin A, B, C, and D. Tylosin A is the principal component, typically constituting about 90% of the mixture.[1] This guide focuses on the comparative antibacterial activities of Tylosin A and its primary analogue, this compound (also known as desmycosin). Experimental data indicates that while both compounds exhibit antibacterial properties, Tylosin A generally demonstrates superior or equivalent potency against susceptible bacterial strains compared to this compound.
Data Presentation: In Vitro Efficacy
The antibacterial efficacy of Tylosin A and this compound is most commonly quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
The following table summarizes the MIC values for Tylosin A and this compound against selected Gram-positive and Gram-negative bacteria as determined by broth microdilution methods.
| Bacterial Strain | Tylosin A MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Kocuria rhizophila | 0.1 | 0.1 | [1] |
| Staphylococcus aureus | 0.39 | 0.78 | [1] |
| Bacillus subtilis (ATCC 6633) | >100 | >100 | |
| Enterococcus faecalis (ATCC 29212) | 12.5 | 25 | |
| Escherichia coli (ATCC 25922) | >100 | >100 | |
| Pseudomonas aeruginosa (ATCC 27853) | >100 | >100 |
Note: Data for B. subtilis, E. faecalis, E. coli, and P. aeruginosa is derived from the findings presented in "Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform," which states that both Tylosin A and B have negligible activity against these strains.
Mechanism of Action
Tylosin A and B, like other macrolide antibiotics, exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides and halting bacterial growth.[1] Resistance to tylosin can arise through methylation of the ribosomal RNA at specific nucleotides, which prevents the antibiotic from binding to its target.
Below is a diagram illustrating the general mechanism of action for Tylosin A and B.
References
A Validated LC-MS/MS Method for the Simultaneous Quantification of Tylosin A and B: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their related substances is paramount. Tylosin, a macrolide antibiotic widely used in veterinary medicine, is a mixture of several components, with Tylosin A being the primary active ingredient and Tylosin B a key related substance. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Tylosin A and B against alternative analytical techniques. The experimental data and protocols presented herein offer a comprehensive resource for selecting the most suitable method for specific research needs.
Performance Comparison of Analytical Methods
The choice of an analytical method hinges on a balance of sensitivity, specificity, accuracy, precision, and throughput. Below is a summary of the quantitative performance of a typical validated LC-MS/MS method for Tylosin A and B compared to other common analytical techniques.
| Parameter | LC-MS/MS | HPLC-UV | ELISA | Microbiological Assay |
| **Linearity (R²) ** | >0.99 for both Tylosin A and B | >0.99 for Tylosin A | Typically >0.98 | Not Applicable |
| Accuracy (% Recovery) | 95-105% for both analytes | 90-110% | 85-115% | 80-120% |
| Precision (%RSD) | <15% for both analytes | <15% | <20% | <25% |
| Limit of Detection (LOD) | ~0.1 ng/mL for both analytes | ~10 ng/mL | ~1 ng/mL | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL for both analytes | ~50 ng/mL | ~5 ng/mL | ~200 ng/mL |
| Specificity | High (mass-based) | Moderate | High (antibody-based) | Low |
| Throughput | High | Moderate | High | Low |
Experimental Protocols
LC-MS/MS Method for Simultaneous Quantification of Tylosin A and B
This method provides high sensitivity and specificity for the simultaneous determination of Tylosin A and B in various matrices.
1. Sample Preparation (Solid Samples, e.g., Animal Tissue)
-
Homogenization: Homogenize 1 gram of tissue with 5 mL of methanol.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tylosin A: 916.5 -> 772.5 (Quantifier), 916.5 -> 174.1 (Qualifier)
-
This compound: 902.5 -> 758.5 (Quantifier), 902.5 -> 174.1 (Qualifier)
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison between the analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of Tylosin A and B.
Caption: Comparison of key performance indicators for different analytical methods.
Cross-Reactivity of Tylosin Immunoassays with Desmycosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various immunoassays for the antibiotic Tylosin with its major metabolite, desmycosin. Understanding the degree of cross-reactivity is crucial for the accurate quantification of Tylosin in research and drug development, as the presence of desmycosin can lead to an overestimation of the parent compound. This document summarizes quantitative data from multiple studies, details the experimental protocols for assessing cross-reactivity, and provides a visual representation of the immunoassay workflow.
Quantitative Data Summary
The cross-reactivity of Tylosin immunoassays with desmycosin varies significantly depending on the specific antibody and the assay format. The following table summarizes the performance of several immunoassays, presenting the half-maximal inhibitory concentration (IC50) for both Tylosin (A) and desmycosin (Tylosin B), and the calculated cross-reactivity percentage.
| Immunoassay Type | Antibody Type | IC50 Tylosin (ng/mL) | IC50 Desmycosin (ng/mL) | Cross-Reactivity (%) | Reference |
| Indirect Competitive ELISA (icELISA) | Monoclonal | 0.57 | 0.59 (calculated) | 97.43 | [1] |
| Heterologous Competitive Indirect ELISA | Monoclonal | Not Specified | Not Specified | 93 | [2] |
| Competitive Direct ELISA | Not Specified | Not Specified | Not Specified | 26 | |
| Indirect Competitive ELISA (icELISA) | Monoclonal | 3.8 | 2.3 | 165.2 (recalculated) | |
| Time-Resolved Fluorescence Immunoassay | Not Specified | 4.06 | Not Specified | Not Reported | [3] |
Cross-reactivity is calculated using the formula: (IC50 of Tylosin / IC50 of Desmycosin) x 100%.
Structural Basis for Cross-Reactivity
Tylosin is a macrolide antibiotic composed of a 16-membered lactone ring and three sugar moieties: mycaminose, mycarose, and mycinose.[4] Desmycosin, also known as this compound, is a primary metabolite of Tylosin formed by the hydrolysis of the neutral sugar mycarose from the Tylosin A molecule.[4][5] The structural similarity between the core macrolide ring and the remaining sugar moieties of Tylosin and desmycosin is the primary reason for the observed cross-reactivity in immunoassays.[6] Antibodies generated against Tylosin can often recognize the shared epitopes on desmycosin, leading to a positive signal in the assay.
Experimental Protocols
The determination of cross-reactivity in a competitive immunoassay involves comparing the concentration of the competitor (desmycosin) that causes a 50% inhibition of the signal (IC50) to the IC50 of the target analyte (Tylosin). A standard protocol for an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) is detailed below.
Indirect Competitive ELISA Protocol
1. Reagent Preparation:
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
-
Antibody Dilution Buffer: PBST with 0.1% BSA.
-
Tylosin and Desmycosin Standards: Prepare a series of standard solutions for both Tylosin and desmycosin in the antibody dilution buffer.
-
Primary Antibody: Anti-Tylosin monoclonal or polyclonal antibody.
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2M Sulfuric Acid (H₂SO₄).
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with a Tylosin-protein conjugate (e.g., Tylosin-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add the standard solutions of Tylosin or desmycosin and the primary anti-Tylosin antibody to the wells. Incubate for 1-2 hours at 37°C. During this step, the free Tylosin or desmycosin in the solution competes with the coated Tylosin-protein conjugate for binding to the primary antibody.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in antibody dilution buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Calculation of Cross-Reactivity:
-
Plot the absorbance values against the logarithm of the concentration for both Tylosin and desmycosin to generate standard curves.
-
Determine the IC50 value for each compound from their respective curves.
-
Calculate the cross-reactivity percentage using the following formula: Cross-Reactivity (%) = (IC50 of Tylosin / IC50 of Desmycosin) x 100
Visualizing the Immunoassay Workflow
The following diagram illustrates the key steps in a competitive immunoassay for determining the cross-reactivity of a Tylosin antibody with desmycosin.
Caption: Workflow of a competitive immunoassay for Tylosin cross-reactivity.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. Tylosin Residue in Chicken: Detection with ELISA, Four Plate Test, HPLC, Effect of Heat Treatment and implications for Human Health [ijvst.um.ac.ir]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Antibiotic Tylosin Honey ELISA Test Kits [mzfoodtest.com]
- 5. agrisera.com [agrisera.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Minimum Inhibitory Concentrations: Desmycosin vs. Tilmicosin
A comprehensive review of the in vitro antibacterial activity of tilmicosin against key veterinary pathogens. While desmycosin is a precursor to the semi-synthetic macrolide tilmicosin, publicly available, direct comparative data on its minimum inhibitory concentrations (MICs) against the same bacterial panel is limited.
This guide provides a detailed comparison of the minimum inhibitory concentrations (MICs) of the macrolide antibiotic tilmicosin against a range of significant veterinary pathogens. Desmycosin, a naturally occurring macrolide, serves as the foundational molecule for the chemical synthesis of tilmicosin. Despite this relationship, comprehensive studies directly comparing the MICs of desmycosin and tilmicosin are not readily found in publicly accessible scientific literature. Therefore, this guide will focus on the extensive data available for tilmicosin, providing a crucial resource for researchers, scientists, and drug development professionals in the veterinary field.
Quantitative Data Summary
The in vitro efficacy of an antibiotic is critically assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for tilmicosin against key bacterial pathogens responsible for respiratory and other diseases in livestock. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), and the overall range of MICs observed.
Table 1: In Vitro Activity of Tilmicosin against Porcine Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Actinobacillus pleuropneumoniae | 164 | - | - | 8 |
| Pasteurella multocida | - | 0.5 - >64 | - | - |
| Bordetella bronchiseptica | 349 | - | 16 | 32 |
| Mycoplasma hyopneumoniae | Multiple studies | 0.25 - 64 | - | - |
Table 2: In Vitro Activity of Tilmicosin against Bovine Respiratory and Other Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mannheimia haemolytica | 285 | - | - | 8 |
| Pasteurella multocida | - | - | - | - |
| Staphylococcus aureus (from bovine mastitis) | 112 | <0.78 - >3.12 | - | 0.78 |
| Mycoplasma bovis | 62 | >128 (most isolates) | - | - |
| Mycoplasma mycoides subsp. mycoides SC | 20 | - | 0.015 | - |
Table 3: In Vitro Activity of Tilmicosin against Avian Mycoplasma Species [1]
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycoplasma gallisepticum | 82 | 0.008 - >64 | 0.008 | 32 |
| Mycoplasma synoviae | 130 | 0.062 - 16 | 0.25 | 0.5 |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The most common methods employed are the broth microdilution and agar dilution techniques, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Workflow for Broth Microdilution MIC Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Key Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is serially diluted in a cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the test organism, typically 35-37°C for 16-24 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations. The surface of each plate is then inoculated with a standardized suspension of the test bacteria.
Logical Relationship in MIC Determination
Caption: Logical flow from antibiotic and bacteria selection to MIC comparison.
Key Steps:
-
Preparation of Agar Plates: Molten agar medium is supplemented with varying concentrations of the antibiotic and poured into petri dishes.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.
-
Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.
Conclusion
The available data robustly characterizes the in vitro activity of tilmicosin against a wide array of clinically important veterinary pathogens. It demonstrates potent activity against many Gram-positive and some Gram-negative bacteria, as well as Mycoplasma species. While desmycosin is the parent compound of tilmicosin, a direct, side-by-side comparison of their MICs from the same studies is not prevalent in the reviewed literature. Such a comparative study would be of significant value to the scientific community to fully elucidate the impact of the chemical modifications that transform desmycosin into tilmicosin on its antibacterial spectrum and potency. Researchers are encouraged to consider this data gap in future antimicrobial susceptibility testing programs.
References
Tylosin B in Focus: A Comparative Review of In Vivo Efficacy Against Other Macrolide Antibiotics
For Immediate Release
In the landscape of veterinary medicine, macrolide antibiotics remain a cornerstone for the treatment of various bacterial infections. This guide offers a comprehensive comparison of the in vivo efficacy of Tylosin, with a specific focus on its constituent components, against other prominent macrolides such as Tilmicosin and Tulathromycin. This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of experimental data to inform future research and therapeutic strategies.
Tylosin, a fermentation product of Streptomyces fradiae, is a composite antibiotic consisting of four main components: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin).[1][2][3] Tylosin A is the most abundant and generally the most potent component, constituting approximately 80-90% of the mixture.[4][5] The relative potency of the other components can vary depending on the target microorganism. For instance, against Staphylococcus aureus, the potency of this compound has been reported to be approximately 77-79% of Tylosin A, while Tylosin C shows similar potency to A, and Tylosin D is significantly less active.[6]
Comparative In Vivo Efficacy
The following tables summarize the results of in vivo studies comparing the efficacy of Tylosin with other macrolide antibiotics in key veterinary species.
Table 1: Efficacy in Poultry (Broiler Chickens)
| Antibiotic | Disease Model | Dosage | Key Efficacy Findings | Reference |
| Tylosin | Mycoplasma gallisepticum infection | 35 mg/kg BW in drinking water for 5 days | Significantly reduced clinical respiratory signs, macroscopic lesions, and M. gallisepticum numbers. Improved weight gain compared to untreated controls. A higher dose of 100 mg/kg did not show significantly greater clinical efficacy. | [1][7] |
| Tilmicosin | Mycoplasma gallisepticum infection | 10 or 20 mg/kg BW in drinking water for 5 days | Both doses significantly reduced clinical signs, lesions, and bacterial load, and improved weight gain. The 20 mg/kg dose resulted in significantly fewer respiratory tract lesions compared to the 10 mg/kg dose. | [1][7] |
Table 2: Efficacy in Cattle
| Antibiotic | Disease Model | Dosage | Key Efficacy Findings | Reference |
| Tylosin | Subclinical mastitis (dry cows) | - | Showed a total cure rate of 63.33%, which was not significantly different from the control group. | [8] |
| Tilmicosin | Subclinical mastitis (dry cows) | - | Resulted in a total cure rate of 75.86%, which was not significantly different from the control group or the tylosin group. | [8] |
| Tulathromycin | Bovine Respiratory Disease (BRD) | 2.5 mg/kg SC, single injection | Cure rate was significantly higher than for calves treated with florfenicol or tilmicosin 60 days post-treatment. | [9] |
| Tilmicosin | Bovine Respiratory Disease (BRD) | Labeled dosage, single SC injection | Cure rate was significantly lower than that of tulathromycin. | [9] |
Experimental Protocols
Mycoplasma gallisepticum Infection Model in Broilers
A common experimental design to evaluate the efficacy of macrolides against Mycoplasma gallisepticum in broiler chickens involves the following steps:[1][7]
-
Animal Model: Day-old broiler chicks are sourced and housed under controlled conditions.
-
Infection: At a specified age (e.g., 10 days), chicks are inoculated with a virulent strain of M. gallisepticum via aerosol or intratracheal route.
-
Treatment: Following the appearance of clinical signs, birds are randomly allocated to treatment groups. The antibiotics are typically administered via medicated drinking water for a period of 5 consecutive days.
-
Efficacy Evaluation: Parameters monitored throughout the study include:
-
Clinical Scores: Daily observation and scoring of respiratory signs (e.g., tracheal rales, nasal discharge).
-
Macroscopic Lesion Scores: Post-mortem examination and scoring of lesions in the respiratory tract (e.g., air sacs, trachea).
-
Bacterial Load: Quantification of M. gallisepticum in respiratory tissues using culture or qPCR.
-
Performance: Body weight gain and feed conversion ratio.
-
Mortality: Daily recording of mortality rates.
-
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in these comparative studies, the following diagrams have been generated.
Macrolide antibiotics exert their primary effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the nascent polypeptide chain.[2] Beyond this direct antibacterial action, macrolides are also known to possess immunomodulatory properties, which can influence the host's response to infection.
Conclusion
The available in vivo data suggests that while Tylosin is an effective macrolide for treating infections like Mycoplasma gallisepticum in poultry, newer generation macrolides like Tulathromycin may offer superior efficacy in certain applications, such as the treatment of Bovine Respiratory Disease. It is crucial to recognize that "Tylosin" is a mixture of related compounds, with Tylosin A being the predominant and most active component. The relative contributions of this compound and other components to the overall in vivo efficacy warrant further investigation. Understanding the nuances of each macrolide's performance, supported by robust experimental data, is paramount for the development of effective and targeted antimicrobial therapies in veterinary medicine.
References
- 1. Tylosin - Wikipedia [en.wikipedia.org]
- 2. Comparative pharmacokinetics and bioavailability of tylosin tartrate and tylosin phosphate after a single oral and i.v. administration in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agrihealth.co.nz [agrihealth.co.nz]
- 4. toku-e.com [toku-e.com]
- 5. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fao.org [fao.org]
- 9. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Tylosin B as a Marker Residue in Food Safety Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin, a macrolide antibiotic widely used in veterinary medicine, is a mixture of four primary components: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrosin), and Tylosin D (relomycin)[1]. For the purpose of food safety and international trade, regulatory bodies establish Maximum Residue Limits (MRLs) for veterinary drugs in food products of animal origin. A marker residue is a specific compound chosen from the residues of a veterinary drug that is used to monitor the total residue of that drug. Currently, Tylosin A is the officially recognized marker residue for tylosin in numerous jurisdictions, including the European Union [1]. This guide provides a comparative analysis of Tylosin A and the potential for this compound to serve as a marker residue, supported by available experimental data and methodologies.
The Current Standard: Tylosin A as the Marker Residue
Tylosin A is the major component of the tylosin complex, constituting over 80% and in some cases up to 90% of the mixture[1][2]. This high percentage is a primary reason for its selection as the marker residue. The underlying assumption is that the depletion of Tylosin A in animal tissues is proportional to the depletion of the other microbiologically active tylosin components. Regulatory monitoring, therefore, focuses on the concentration of Tylosin A to ensure that the total residues do not exceed the established MRLs.
A Comparative Evaluation of this compound as a Potential Marker Residue
While Tylosin A is the established standard, a thorough evaluation of other components, such as this compound, is warranted to ensure the most reliable and scientifically sound approach to food safety. This compound is a significant component of the tylosin complex and exhibits considerable antimicrobial activity, estimated to be between 50% and 83% of that of Tylosin A[3].
Comparative Data on Tylosin Residues
Direct comparative studies on the depletion kinetics of Tylosin A versus this compound in various animal tissues are not widely available in published literature. Most residue depletion studies focus on the quantification of the parent drug "tylosin" or specifically "Tylosin A". However, some studies provide insights into the presence and persistence of tylosin residues in different tissues.
Table 1: Tylosin Residue Depletion in Broiler Chickens Following Oral Administration
| Tissue | Time Post-Treatment | Tylosin Concentration (µg/kg) | Reference |
| Muscle | Day 1 | Below Limit of Detection | [4][5] |
| Liver | Day 1 | Below Limit of Detection | [4][5] |
| Feathers | Day 1 | High concentrations detected | [4][5] |
| Feathers | Day 27 | Residues still detectable | [4][5] |
Note: These studies quantified total "tylosin" and did not differentiate between Tylosin A and B.
Table 2: Tylosin Residue Concentrations in Various Tissues from Slaughtered Animals
| Animal | Tissue | Mean Tylosin Concentration (µg/kg) | Method | Reference |
| Chicken | Muscle | 40% prevalence | ELISA | [6] |
| Chicken | Liver | 55% prevalence | ELISA | [6] |
| Chicken | Kidney | 60% prevalence | ELISA | [6] |
| Chicken | Liver | 150.33 | ELISA | [7] |
| Chicken Breast | - | 50.67 | ELISA | [7] |
| Pig | Liver | 410.63 ± 32.63 (at day 18) | HPLC | [1] |
| Pig | Kidney | 188.8 ± 32.65 (at day 18) | HPLC | [1] |
These data highlight that liver and kidney are key tissues for monitoring tylosin residues. For this compound to be considered a viable marker, its depletion profile in these target tissues would need to be thoroughly characterized and compared to that of Tylosin A.
Experimental Protocols for Tylosin Residue Analysis
Accurate quantification of tylosin residues is paramount for regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: HPLC-DAD for Tylosin in Animal Tissues
This method is suitable for the quantification of tylosin in various animal tissues.
1. Sample Preparation:
- Homogenize 5g of tissue with a suitable solvent (e.g., acetonitrile and phosphate buffer).
- Centrifuge the homogenate to separate the supernatant.
- Perform solid-phase extraction (SPE) for cleanup using a C18 cartridge.
- Elute tylosin from the cartridge with a methanol-based solution.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1 M ammonium formate, pH 5.0) in a 30:70 ratio.
- Flow Rate: 0.8 mL/min.
- Detection: Diode Array Detector (DAD) at 287 nm.
- Quantification: Based on a calibration curve prepared with Tylosin A standards.
This protocol is adapted from methodologies described in[1][8].
Protocol 2: LC-MS/MS for Tylosin in Food Matrices
LC-MS/MS offers higher sensitivity and selectivity for the detection of tylosin residues.
1. Sample Preparation:
- Extract the sample with an acidified methanol:water mixture.
- Dilute the extract and perform solid-phase extraction for cleanup.
- Elute the analyte and concentrate the eluate.
- Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: Gradient elution using a mixture of 0.05 M formic acid in water and 0.05 M formic acid in acetonitrile.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Tylosin A and potentially this compound.
This protocol is based on methods detailed in[9].
Visualizing Key Processes
To better understand the context of tylosin residue analysis, the following diagrams illustrate the metabolic pathway and a general experimental workflow.
Caption: Metabolic pathway of Tylosin A in livestock.
Caption: General workflow for tylosin residue analysis in tissues.
Logical Framework for Marker Residue Validation
The selection of a suitable marker residue is a critical step in ensuring food safety. The following diagram outlines the logical considerations for validating a marker residue.
Caption: Key criteria for validating a marker residue.
Conclusion and Future Perspectives
Based on the currently available scientific literature, Tylosin A remains the most appropriate and validated marker residue for tylosin in food safety testing . This is primarily due to its status as the major component of the administered drug.
For this compound to be considered a viable alternative or replacement marker residue, comprehensive research would be required to address the following:
-
Comparative Depletion Kinetics: Direct comparative studies on the depletion rates of Tylosin A and this compound in various edible tissues (especially liver and kidney) of target animal species are essential.
-
Ratio of Tylosin A to this compound: The ratio of Tylosin A to this compound residues over time post-treatment needs to be determined to understand if it remains consistent.
-
Metabolic Profile: A more detailed understanding of the metabolism of this compound in comparison to Tylosin A is necessary.
At present, the focus of regulatory bodies and analytical laboratories should remain on the accurate and sensitive detection of Tylosin A. Future research efforts could explore the comparative residue profiles of all tylosin components to further refine food safety assessment strategies.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. Tylosin - Wikipedia [en.wikipedia.org]
- 3. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of tylosin residues in feathers, muscle and liver from broiler chickens after completion of antimicrobial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 9. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Tylosin A and Its Active Metabolite, Desmycosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Tylosin A and its primary active metabolite, desmycosin (also known as Tylosin B), in key animal models used in veterinary medicine. Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document synthesizes available experimental data to offer a clear, objective overview for research and development purposes.
Tylosin is a macrolide antibiotic widely used in veterinary medicine for treating infections in livestock and poultry.[1] It is a mixture of several components, with Tylosin A being the major and most active constituent.[2] In the animal's body, Tylosin A is partially converted to desmycosin, which also possesses antimicrobial activity.[3] Therefore, the overall therapeutic effect of tylosin administration is a combination of the parent drug and its active metabolites.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Tylosin A in pigs and broiler chickens following various routes of administration. While direct comparative studies detailing the full pharmacokinetic profile of desmycosin are limited, its presence as a significant, active metabolite is well-documented.[3] Most studies focus on Tylosin A as the marker residue for pharmacokinetic analysis.
Table 1: Pharmacokinetic Parameters of Tylosin A in Pigs
| Parameter | Intramuscular (IM) Administration |
| Dose | 10 mg/kg b.w. |
| Cmax (µg/mL) | 2.06 ± 0.43 |
| Tmax (h) | 1.95 ± 0.22 |
| AUC (µg·h/mL) | 10.80 ± 2.20 |
| t1/2 (h) | 1.35 |
| Animal Model | Healthy Pigs |
| Reference | [4] |
| Dose | 20 mg/kg b.w. |
| Cmax (µg/mL) | 5.79 |
| Tmax (h) | 0.25 |
| AUC (µg·h/mL) | 13.33 |
| t1/2 (h) | 1.99 |
| Animal Model | Healthy Pigs |
| Reference | [5] |
Table 2: Pharmacokinetic Parameters of Tylosin A in Broiler Chickens
| Parameter | Oral Administration | Intravenous (IV) Administration |
| Dose | 10 mg/kg b.w. (Tartrate) | 10 mg/kg b.w. |
| Cmax (µg/mL) | 0.44 ± 0.09 | - |
| Tmax (h) | 1.5 | - |
| AUC (µg·h/mL) | 1.57 ± 0.25 | - |
| t1/2 (h) | 2.07 | 0.52 |
| Bioavailability (F%) | 25.78% | - |
| Animal Model | Broiler Chickens | Broiler Chickens |
| Reference | [1][6] | [6] |
| Dose | 25 mg/kg b.w. | 25 mg/kg b.w. |
| Cmax (µg/mL) | 3.05 ± 0.63 | - |
| Tmax (h) | 2.36 ± 0.42 | - |
| AUC (µg·h/mL) | 6.38 ± 0.94 | - |
| t1/2 (h) | 1.99 ± 0.38 | - |
| Bioavailability (F%) | 40.56% | - |
| Animal Model | Broiler Chickens | Broiler Chickens |
| Reference | [7] | [7] |
| Dose | 50 mg/kg b.w. | 50 mg/kg b.w. |
| Cmax (µg/mL) | 3.40 | - |
| Tmax (h) | 1.08 | - |
| AUC (µg·h/mL) | 18.60 | 20.60 |
| t1/2 (h) | 5.78 | 7.29 |
| Bioavailability (F%) | 90.29% | - |
| Animal Model | Broiler Chickens | Broiler Chickens |
| Reference | [8][9] | [8] |
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies. Below are detailed descriptions of the key experimental protocols cited.
Pharmacokinetic Study of Tylosin in Pigs[4]
-
Animal Model: Healthy and Streptococcus suis infected pigs.
-
Drug Administration: A single intramuscular injection of tylosin at a dose of 10 mg/kg body weight.
-
Sample Collection: Blood samples were collected at predetermined time points (0.17, 0.33, 0.5, 1, 2, 3, 4, 6, 8, 10, and 12 hours) after drug administration.
-
Analytical Method: Tylosin concentrations in plasma were determined using a UV-High Performance Liquid Chromatography (UV-HPLC) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using a non-compartmental model to determine key pharmacokinetic parameters.
Comparative Pharmacokinetics of Two Tylosin Formulations in Chickens[7]
-
Animal Model: Broiler chickens.
-
Study Design: A single dose, randomized, parallel design.
-
Drug Administration:
-
Group 1 & 2: Oral administration of two different tylosin formulations at a dose of 25 mg/kg body weight.
-
Group 3: A single intravenous dose of tylosin at 25 mg/kg body weight to determine bioavailability.
-
-
Sample Collection: Serial blood samples were collected at various time points up to 24 hours post-drug administration.
-
Analytical Method: Tylosin concentrations in chicken plasma were quantified using a High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Data were analyzed using non-compartmental analysis based on statistical moment theory.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of Tylosin A and its metabolites.
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling of tylosin against Streptococcus suis in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimizing tylosin dosage for co-infection of Actinobacillus pleuropneumoniae and Pasteurella multocida in pigs using pharmacokinetic/pharmacodynamic modeling [frontiersin.org]
- 6. Pharmacokinetics of tylosin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 8. Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Synergistic Effects of Tylosin B with Other Antibiotics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for synergistic interactions between antibiotics is crucial for developing more effective therapeutic strategies and combating antimicrobial resistance. This guide provides a comparative overview of the synergistic effects of Tylosin B, a macrolide antibiotic, with other key antibiotic classes, supported by experimental data and detailed methodologies.
This compound, a component of the broader tylosin complex, exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. While effective on its own against a range of Gram-positive and some Gram-negative bacteria, its combination with other antibiotics can lead to enhanced antimicrobial activity. This guide explores the synergistic potential of this compound with tetracyclines, β-lactams, and aminoglycosides.
Mechanisms of Action: A Foundation for Synergy
Understanding the individual mechanisms of action is key to postulating and investigating synergistic interactions.
-
This compound (Macrolide): As a macrolide, this compound binds to the P site of the 50S ribosomal subunit, interfering with the translocation of peptidyl-tRNA and thus halting protein elongation.[1]
-
Tetracyclines (e.g., Doxycycline): This class of antibiotics binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which also blocks protein synthesis.[2]
-
β-Lactams (e.g., Amoxicillin): These bactericidal agents inhibit the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis.[3]
-
Aminoglycosides (e.g., Gentamicin): Aminoglycosides are also bactericidal and inhibit protein synthesis by binding to the 30S ribosomal subunit, causing codon misreading and premature termination of translation.[4]
The following diagram illustrates the distinct targets of these antibiotic classes within a bacterial cell.
Caption: Mechanisms of action for different antibiotic classes.
Assessing Synergy: Experimental Approaches
The synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations are typically evaluated using two primary in vitro methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay
This method involves testing a range of concentrations of two antibiotics, both individually and in combination, against a specific bacterial strain. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.
FIC Index Interpretation:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to 4.0
-
Antagonism: > 4.0
Time-Kill Assay
This dynamic method assesses the rate at which bacteria are killed over time when exposed to antibiotics, alone and in combination. Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).
The following diagram outlines the general workflow for assessing antibiotic synergy.
Caption: General workflow for in vitro antibiotic synergy testing.
Comparative Analysis of this compound Combinations
While extensive quantitative data on the synergistic effects of this compound with a wide range of antibiotics is still an area of active research, existing literature and product information suggest potential benefits for certain combinations, particularly in veterinary medicine.
This compound and Tetracyclines (e.g., Doxycycline)
Postulated Mechanism of Synergy: Both macrolides and tetracyclines inhibit protein synthesis, but at different sites on the ribosome (50S and 30S subunits, respectively).[2] The simultaneous inhibition at two different stages of protein synthesis could lead to a more potent bacteriostatic or even bactericidal effect.
Experimental Data: Currently, publicly available, peer-reviewed studies providing specific FIC indices or time-kill data for this compound and doxycycline combinations are limited. However, the existence of commercial veterinary products combining tylosin and doxycycline suggests an additive or synergistic action.[5][6] One study on commercial tylosin and doxycycline products against Mycoplasma gallisepticum determined the minimum inhibitory concentration (MIC) of the combined products but did not perform a formal synergy analysis to calculate an FIC index.[7]
| Antibiotic Combination | Target Organism | Experimental Method | Reported Outcome | Quantitative Data (FIC Index) |
| This compound + Doxycycline | Mycoplasma gallisepticum | Broth Microdilution (MIC) | Effective in combination | Not Reported |
This compound and β-Lactams (e.g., Amoxicillin)
Postulated Mechanism of Synergy: β-lactam antibiotics disrupt the bacterial cell wall. This damage to the cell's outer defenses could facilitate the entry of this compound into the bacterial cell, allowing it to reach its ribosomal target more efficiently.[3]
Experimental Data: Specific studies detailing the synergistic interaction between this compound and amoxicillin with quantitative data are not readily available in the reviewed literature. However, a study investigating sub-inhibitory concentrations of amoxicillin and tylosin found that the combination could significantly increase biofilm formation in Streptococcus suis.[8] This highlights that antibiotic combinations can have complex effects that are concentration-dependent and may differ between planktonic and biofilm-forming bacteria.
| Antibiotic Combination | Target Organism | Experimental Method | Reported Outcome | Quantitative Data (FIC Index) |
| This compound + Amoxicillin | Streptococcus suis | Crystal Violet Assay (Biofilm) | Increased biofilm formation at sub-inhibitory concentrations | Not Applicable |
This compound and Aminoglycosides (e.g., Gentamicin)
Postulated Mechanism of Synergy: Both this compound and gentamicin inhibit protein synthesis, but at different ribosomal subunits (50S and 30S, respectively). Similar to the combination with tetracyclines, this dual disruption of protein synthesis could lead to a synergistic effect. Additionally, some studies suggest that aminoglycosides can increase the permeability of the bacterial cell membrane, which may enhance the uptake of other antibiotics.
Experimental Data: A study on a combination of gentamicin, tylosin, lincomycin, and spectinomycin (GTLS) used in bovine semen was found to have a bacteriostatic effect on several strains of Mycoplasmopsis bovis.[9] However, this study did not isolate the synergistic effect of just tylosin and gentamicin. Another study investigated the disposition of gentamicin and tylosin in calves with pneumonic pasteurellosis but did not assess their synergistic activity.[10][11]
| Antibiotic Combination | Target Organism | Experimental Method | Reported Outcome | Quantitative Data (FIC Index) |
| This compound + Gentamicin (as part of GTLS cocktail) | Mycoplasmopsis bovis | Bacterial Culture | Bacteriostatic effect | Not Applicable |
The following diagram illustrates the potential synergistic mechanisms of this compound with other antibiotic classes.
Caption: Potential mechanisms of synergy for this compound combinations.
Experimental Protocols
For researchers looking to conduct their own synergy studies with this compound, the following are detailed protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent. Create a series of twofold dilutions for each antibiotic in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis.
-
Bacterial Inoculum Preparation: Culture the test bacterium to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard, and then dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include wells for positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading and FIC Calculation: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth. Calculate the FIC index for each well showing no growth using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The FIC index for the combination is the lowest FIC value obtained.
Time-Kill Assay Protocol
-
Preparation of Test Tubes: Prepare tubes containing Mueller-Hinton broth with the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x MIC), both individually and in combination. Also, include a growth control tube without any antibiotic.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the checkerboard assay, adjusting to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in each tube.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves.
Conclusion and Future Directions
The synergistic potential of this compound with other antibiotics, particularly tetracyclines, β-lactams, and aminoglycosides, presents a promising avenue for enhancing antimicrobial efficacy. While the current body of literature provides a theoretical basis for these synergies, there is a clear need for more comprehensive in vitro studies that provide quantitative data, such as FIC indices and time-kill curves, for specific this compound combinations against a broader range of clinically relevant pathogens. Future research should focus on elucidating the precise mechanisms of these interactions and validating in vitro findings through in vivo studies. Such data will be invaluable for the rational design of new combination therapies and for optimizing the use of existing antibiotics in both human and veterinary medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [helda.helsinki.fi]
- 3. TWO CLASSES OF ANTIBIOTICS, BETA-LACTAMS AND MACROLIDES, WHICH ARE COMMONLY USED FOR THE TREATMENT OF INFECTIONS - Biolife - Scientific Publisher [biolife-publisher.it]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Synergy Between Tetracycline and Quercetin Against Antibiotic Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 10. Antibiotic disposition in experimental pneumonic pasteurellosis: gentamicin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
head-to-head comparison of desmycosin and erythromycin against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the in vitro efficacy of desmycosin and erythromycin against the formidable pathogen, Staphylococcus aureus. While direct comparative studies on desmycosin are limited, this guide leverages available data for its parent compound, tylosin, as a surrogate to provide a comprehensive analysis for research and development purposes.
Executive Summary
Both desmycosin (as represented by its parent compound, tylosin) and erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis. Erythromycin generally exhibits lower Minimum Inhibitory Concentrations (MICs) against susceptible S. aureus strains. However, the prevalence of resistance to erythromycin is high, often rendering it ineffective. Desmycosin and its derivatives show promise, particularly against certain erythromycin-resistant phenotypes, suggesting a potential role in overcoming some existing resistance mechanisms. This guide presents available quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows to aid in the objective assessment of these two antimicrobial agents.
Quantitative Data Comparison
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for tylosin (as a proxy for desmycosin) and erythromycin against Staphylococcus aureus. It is crucial to note that these values are compiled from different studies and direct, side-by-side comparisons are scarce.
Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin (surrogate for Desmycosin) against Staphylococcus aureus
| Strain Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Bovine Mastitis Isolates | 103 | 32 | 64 | 0.5 - 128 | [1][2][3] |
| Various Strains | - | - | - | ≥256 (for some resistant strains) | [4][5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Erythromycin against Staphylococcus aureus
| Strain Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Clinical Isolates | - | - | - | 0.25 - 2048 | [6] |
| Erythromycin-Resistant | - | - | - | >800 | [7] |
| Erythromycin-Susceptible | - | - | - | <0.5 - 2 | [8] |
Mechanism of Action and Resistance
Desmycosin and erythromycin are both macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides.
dot
Caption: Mechanism of action for Desmycosin and Erythromycin.
Resistance to macrolides in S. aureus primarily occurs through three mechanisms:
-
Target Site Modification: Methylation of the 23S rRNA within the 50S ribosomal subunit, encoded by erm genes, prevents macrolide binding. This can be constitutive (always expressed) or inducible (expressed in the presence of an inducer like erythromycin).[9]
-
Active Efflux: Efflux pumps, encoded by genes like msrA, actively transport macrolides out of the bacterial cell.
-
Enzymatic Inactivation: Enzymes can modify and inactivate the antibiotic molecule.
Derivatives of desmycosin have shown activity against inducibly resistant strains of S. aureus but not against those with constitutive resistance.[10] This suggests that these derivatives may be less susceptible to inducible resistance mechanisms or may not act as strong inducers themselves.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Methodology: Broth Microdilution
-
Inoculum Preparation: S. aureus colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Preparation: Serial two-fold dilutions of desmycosin and erythromycin are prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
dot
Caption: Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Methodology:
-
Following MIC Determination: After the MIC is determined, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar plate.
-
Incubation: The agar plates are incubated at 35-37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration of the antibiotic that results in no more than 0.1% survival of the initial inoculum (i.e., a 99.9% reduction in CFU).
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibiotic kills a bacterial population over time.
Methodology:
-
Inoculum Preparation: A standardized inoculum of S. aureus (e.g., 10⁵ to 10⁶ CFU/mL) is prepared in a suitable broth medium.
-
Antibiotic Addition: Desmycosin and erythromycin are added at various concentrations (e.g., 1x, 2x, 4x MIC) to different culture tubes. A control tube with no antibiotic is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated on agar.
-
Incubation and Counting: Plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves.
dot
Caption: Workflow for time-kill kinetics assay.
Conclusion
Erythromycin has historically been a key antibiotic against S. aureus, but its efficacy is severely hampered by widespread resistance. Desmycosin, a related macrolide, and its derivatives present a potential area for further investigation, particularly for their activity against certain resistant strains. The lack of direct comparative in vitro studies highlights a significant data gap. Future research should focus on conducting head-to-head comparisons of desmycosin and erythromycin against a diverse panel of S. aureus isolates, including both susceptible and resistant phenotypes, to definitively establish their relative potency and potential clinical utility. The experimental protocols outlined in this guide provide a standardized framework for conducting such crucial research.
References
- 1. A high prevalence of tylosin resistance among Staphylococcus aureus strains isolated from bovine mastitis [vrf.iranjournals.ir]
- 2. A high prevalence of tylosin resistance among Staphylococcus aureus strains isolated from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high prevalence of tylosin resistance among Staphylococcus aureus strains isolated from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tylosin susceptibility of Staphylococci from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antimicrobial activity of cethromycin against Staphylococcus aureus and compared with erythromycin and telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The strongest resistance of Staphylococcus aureus to erythromycin is caused by decreasing uptake of the antibiotic into the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semisynthetic macrolide antibacterials derived from tylosin. Synthesis and structure-activity relationships of novel desmycosin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercial Tylosin B Reference Standards
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to the accuracy and reliability of experimental results. This guide provides a framework for objectively evaluating and comparing the purity of commercially available Tylosin B reference standards. By implementing the outlined experimental protocols, researchers can generate the necessary data to make informed decisions about the most suitable reference standard for their specific applications.
Comparative Purity Analysis
A critical aspect of validating a this compound reference standard is to quantify its purity and identify any impurities present. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold-standard for this analysis. The following table summarizes the key quantitative data points that should be generated and compared between different commercial sources.
| Parameter | Supplier A (Lot X) | Supplier B (Lot Y) | Supplier C (Lot Z) | Acceptance Criteria |
| Purity of this compound (%) | ≥ 95% | |||
| Tylosin A (%) | Report | |||
| Tylosin C (Macrocin) (%) | Report | |||
| Tylosin D (Relomycin) (%) | Report | |||
| Desmycosin (%) | Report | |||
| Other Individual Impurities (%) | ≤ 0.5% | |||
| Total Impurities (%) | ≤ 5% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are established protocols for the analysis of this compound purity.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying the main components and known impurities in this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer, such as ammonium acetate or sodium perchlorate, is often employed.[2][3] For example, a gradient of acetonitrile in 0.2 M ammonium acetate.[2] The pH of the aqueous phase is typically acidic.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection at 286 nm or 290 nm.[4]
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent, such as methanol or the mobile phase, to a known concentration (e.g., 1 mg/mL).[5] Further dilute as necessary to fall within the linear range of the instrument.
-
Data Analysis: The percentage purity and impurity levels are calculated based on the peak areas from the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and specificity, enabling the identification and characterization of unknown impurities.[2][6]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Ion Trap).[6][7]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Tylosin analysis.[6]
-
Column and Mobile Phase: Similar to the HPLC-UV method, but ensure the mobile phase components are volatile and compatible with MS detection (e.g., using ammonium formate or formic acid instead of non-volatile salts).[2][8]
-
Data Analysis: Impurities can be identified by their mass-to-charge ratio (m/z) and fragmentation patterns, which can be compared to known impurity profiles or elucidated for novel impurities.[6] Quantification is performed using extracted ion chromatograms.
Visualizing the Validation Workflow
Understanding the logical flow of the validation process is essential. The following diagram illustrates a typical experimental workflow for assessing the purity of a this compound reference standard.
Potential Impact of Impurities on Signaling Pathways
Impurities in a reference standard can have unintended biological effects, potentially confounding experimental results. For instance, structurally related impurities might interact with the same or different cellular targets as this compound, leading to off-target effects. The diagram below illustrates a hypothetical scenario where an impurity could interfere with a signaling pathway under investigation.
By adhering to a rigorous validation process, researchers can ensure the quality of their this compound reference standards, leading to more accurate and reproducible scientific outcomes. The use of pharmacopeial reference standards, when available, is also highly recommended as they have undergone extensive testing and characterization.[9]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A mass spectrometer-compatible liquid chromatographic method for the analysis of tylosin and its impurities using a superficially porous particle column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 6. Characterization of impurities in tylosin using dual liquid chromatography combined with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.7 HPLC procedures and PK analysis of tylosin [bio-protocol.org]
- 8. Analysis of Antibiotic Tylosin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 9. Discover Impurity Reference Standards from USP [usp.org]
Safety Operating Guide
Proper Disposal Procedures for Tylosin B
The proper disposal of Tylosin B, a macrolide antibiotic, is governed by stringent regulations to mitigate environmental contamination and ensure personnel safety. As a substance that can be classified as a hazardous pharmaceutical waste, it necessitates a detailed and compliant disposal process. Tylosin is recognized as very toxic to aquatic life, and its improper disposal can lead to the contamination of water and soil.[1][2][3]
Immediate Safety and Handling for Disposal
Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent allergic skin or respiratory reactions.[1][4] Handling should occur in a well-ventilated area, and personnel should avoid generating dust.[2][5]
Key Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification & Precautionary Statements | Required Personal Protective Equipment (PPE) |
| Hazard Classifications: May cause an allergic skin reaction (H317), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), Very toxic to aquatic life (H400).[1] | Eye/Face Protection: Wear safety glasses with side shields or goggles.[4] |
| Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261), Avoid release to the environment (P273), Wear protective gloves/protective clothing/eye protection/face protection (P280).[1] | Skin Protection: Chemical-resistant gloves and impermeable body covering are necessary to minimize skin contact.[4] |
| Respiratory Protection: In case of inadequate ventilation, use an approved respirator or a NIOSH-approved self-contained breathing apparatus.[2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[2][5] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][6]
Step 1: Waste Characterization and Segregation
-
Determine if the Waste is Hazardous: Classify the this compound waste. Pharmaceutical waste is categorized as hazardous or non-hazardous.[3] Given its environmental toxicity, this compound should be managed as a hazardous waste. Do not mix it with non-hazardous or biomedical waste.[7]
-
Segregate the Waste: Keep this compound waste separate from other chemical and laboratory waste streams. Place it in a designated, properly labeled, and sealed container to prevent accidental release.[5]
Step 2: Spill and Contamination Management
-
Contain Spills: In case of an accidental spill, prevent the substance from entering drains or waterways.[5]
-
Clean-up Procedures:
-
Decontamination: Thoroughly wash the spill area with soap and water after material collection.[5] Take off and wash any contaminated clothing before reuse.[1][2]
Step 3: Final Disposal
-
Engage a Licensed Professional Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[8][9] These services are equipped to handle and transport hazardous pharmaceutical waste according to regulations.
-
Incineration: A common disposal method for pharmaceutical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][8] This should be performed by a licensed facility.
-
Landfill (Less Common): In some cases, waste may be buried in an authorized hazardous or toxic waste landfill.[5][9] This must be done through a licensed contractor.
-
Prohibited Disposal Methods:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. medline.com [medline.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. cvear.com [cvear.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. toku-e.com [toku-e.com]
- 9. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Logistics for Handling Tylosin B
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Tylosin B is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is often in a yellowish powder form, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.[1]
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. | NIOSH (US) or EN 166 (EU) approved.[1][2] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and long-sleeved lab coat or protective clothing. | EU Directive 89/686/EEC and EN 374 for gloves.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator should be used when there is a risk of dust inhalation or if ventilation is inadequate.[3] | Follow OSHA's respirator standard (29 CFR 1910.134), CAN/CSA-Z94.4, or ANSI's Z88.2. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.
1. Preparation:
-
Ensure the work area is well-ventilated.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Put on all required personal protective equipment as detailed in the table above.[1][5]
2. Handling:
-
Avoid the formation of dust when handling the powder.[4]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Do not eat, drink, or smoke in the handling area.[6]
3. Spills:
-
In case of a spill, evacuate unnecessary personnel from the area.[1][4]
-
Wear appropriate PPE, including respiratory protection, during cleanup.[3][4]
-
Prevent further leakage if it is safe to do so. Do not let the product enter drains.[1][4]
-
Carefully sweep or shovel the spilled material into a suitable, closed container for disposal without creating dust.[1][4]
Emergency Procedures
Immediate and appropriate responses to exposure are critical.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or respiratory symptoms occur, seek immediate medical attention.[1][3][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash develops, get medical advice.[1][3][5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][5]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.
-
Unused Product: Dispose of surplus and non-recyclable products through a licensed disposal company.[1] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, regional, and national regulations.[1][4]
-
General Guidance: Avoid releasing the substance into the environment as it is very toxic to aquatic life.[1][3] Do not dispose of the material in drains or sewers.[1]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
